L-4-Methoxymandelic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITECRQOOEQWFPE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426245 | |
| Record name | L-4-Methoxymandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75172-66-6 | |
| Record name | L-4-Methoxymandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to L-4-Methoxymandelic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for L-4-Methoxymandelic acid. The information is curated to support research and development activities, offering detailed data and procedural insights.
Core Chemical and Physical Properties
This compound, a derivative of mandelic acid, is distinguished by a methoxy group on the para-position of the phenyl ring. This structural feature influences its chemical reactivity and physical characteristics. Its properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 108-111 °C | [3][4] |
| Appearance | White to light yellow powder or crystals | [4][5] |
| Solubility | Soluble in water, alcohol, and ether | [4][6][7] |
| pKa (Predicted) | 3.43 ± 0.10 | [4] |
Structural Information
The chemical structure of this compound features a chiral center, leading to stereoisomerism. The "L" designation refers to a specific enantiomer, which is crucial for its interaction with biological systems.
| Identifier | Name/Structure | Reference(s) |
| IUPAC Name | 2-hydroxy-2-(4-methoxyphenyl)acetic acid | [1] |
| Synonyms | 4-Methoxymandelic acid, p-Methoxymandelic acid, (4-Methoxyphenyl)hydroxyacetic acid | [1][4] |
| CAS Number | 10502-44-0 | [1] |
| SMILES | COc1ccc(cc1)C(O)C(O)=O | |
| InChI Key | ITECRQOOEQWFPE-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound. Key spectral data are provided below.
| Spectrum Type | Instrumentation/Conditions | Key Features/Notes | Reference(s) |
| ¹H NMR | Varian A-60 | Data available on PubChem for structural elucidation. | [1] |
| FTIR | KBr Wafer or ATR-Neat | Spectra available on PubChem for functional group identification. | [1] |
| Mass Spectrometry | GC-MS | Data available from the NIST Mass Spectrometry Data Center. | [1] |
| Raman | FT-Raman | Spectrum available on SpectraBase. | [1] |
Experimental Protocols
Detailed methodologies are critical for the synthesis, purification, and analysis of this compound in a laboratory setting.
Synthesis of 4-Methoxymandelic Acid
A documented method involves the reaction of anisole with glyoxylic acid.[8]
-
Raw Materials : Anisole, aqueous glyoxylic acid, a protonic acid catalyst (e.g., sulfuric acid), and a secondary solvent (e.g., diethylene glycol dimethyl ether).
-
Procedure :
-
To a three-necked flask, add a 50% aqueous solution of glyoxylic acid and the secondary solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the protonic acid catalyst while maintaining the temperature.
-
Slowly drip in anisole, keeping the temperature around 0 °C.
-
After the addition is complete, continue stirring the reaction at room temperature.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
-
Yield : The reaction efficiency and yield are dependent on the specific catalyst and solvent system used, with reported anisole transformation efficiencies around 85-95%.[8]
Chiral Separation via High-Performance Liquid Chromatography (HPLC)
A liquid chromatographic method has been developed for the effective separation of the enantiomers of 4-methoxymandelic acid.[9]
-
Column : CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase : A primary solvent of n-hexane with isopropanol or ethanol as a polarity modifier. To accommodate the acidic nature of the compound, 0.1% trifluoroacetic acid (TFA) is used as an additive.
-
Flow Rate : 0.4–1.2 mL/min.
-
Detection : UV detection at a wavelength of 230 nm.
-
Sample Preparation : Dissolve the compound in ethanol and filter through a 0.45 μm filter before injection.
-
Outcome : This method achieves baseline resolution of the enantiomers.[9]
Thin-Layer Chromatography (TLC) Analysis
TLC is a viable method for analyzing related compounds like DL-4-hydroxy-3-methoxymandelic acid.
-
Stationary Phase : Non-activated silica gel G plates.
-
Mobile Phase : A mixture of chloroform, acetic acid, and water in a 4:4:1 (v/v) ratio.
-
Visualization : Spray the plate with 3M sulfuric acid in methanol and heat in an oven at 110 °C for 2 minutes.
Biological Context and Significance
While direct signaling pathways for this compound are not extensively detailed, its structural analog, 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid or VMA), is a well-known major metabolite of the catecholamines epinephrine and norepinephrine. Understanding this pathway provides crucial context for the metabolic fate of related compounds.
Caption: Metabolic pathway of catecholamines to Vanillylmandelic Acid (VMA).
This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing essential data and procedural knowledge to facilitate further research and development.
References
- 1. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-methoxymandelic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]
- 3. 4-METHOXYMANDELIC ACID | 10502-44-0 [chemicalbook.com]
- 4. 4-METHOXYMANDELIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. CAS 10408-29-4: o-Methoxymandelic acid | CymitQuimica [cymitquimica.com]
- 8. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of L-4-Methoxymandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-4-Methoxymandelic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific synthesis is of paramount importance, as the biological activity of the final products often depends on a single enantiomer. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, with a focus on enzymatic kinetic resolution, asymmetric reduction, and chiral auxiliary-mediated approaches. Detailed experimental protocols, comparative quantitative data, and logical workflow diagrams are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.
Core Methodologies for Enantioselective Synthesis
The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches. The most prominent and effective methods include:
-
Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
-
Asymmetric Hydrogenation/Reduction: This approach involves the direct conversion of a prochiral precursor, such as 4-methoxyphenylglyoxylic acid, into the chiral product using a chiral catalyst or reagent.
-
Chiral Auxiliary-Mediated Synthesis: This classical method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction, followed by the removal of the auxiliary.
I. Enzymatic Kinetic Resolution of Racemic 4-Methoxymandelic Acid
Enzymatic kinetic resolution is a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for the resolution of mandelic acid and its derivatives. The principle lies in the enantioselective acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and in high enantiomeric excess.
Quantitative Data
The following table summarizes typical results for the lipase-catalyzed kinetic resolution of racemic 4-methoxymandelic acid.
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of this compound (%) | Reference |
| Lipase AK | Vinyl Acetate | MTBE | 48 | 50.2 | 98.6 | [1] |
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol is a representative procedure for the kinetic resolution of racemic 4-methoxymandelic acid using a lipase.
Materials:
-
Racemic 4-methoxymandelic acid
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
HPLC with a chiral column for ee determination
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 4-methoxymandelic acid (1.0 eq) and immobilized lipase (e.g., 20-50 mg/mmol of substrate).
-
Solvent and Reagent Addition: Add anhydrous MTBE to dissolve the substrate, followed by the addition of vinyl acetate (1.5-2.0 eq).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove the unreacted (now acetylated) R-enantiomer and any acidic byproducts.
-
Isolation of this compound: Acidify the aqueous layer with 1 M HCl to a pH of approximately 2. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Analysis: Determine the enantiomeric excess of the obtained this compound using chiral HPLC.
Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of 4-methoxymandelic acid.
II. Asymmetric Hydrogenation and Reduction
Asymmetric hydrogenation or reduction of a prochiral ketone, 4-methoxyphenylglyoxylic acid or its ester, offers a direct route to enantiomerically enriched this compound. This method relies on the use of a chiral catalyst, such as a Ruthenium-BINAP complex, or a chiral reducing agent, like a borane complex with a chiral ligand.
General Principles
-
Catalytic Asymmetric Hydrogenation: Involves the use of a transition metal catalyst (e.g., Ru, Rh, Ir) complexed with a chiral ligand (e.g., BINAP, DuPhos). The reaction is typically carried out under a hydrogen atmosphere. The chiral catalyst creates a chiral environment around the substrate, leading to the preferential formation of one enantiomer.
-
Stoichiometric Asymmetric Reduction: Employs a chiral reducing agent, often a borane derivative complexed with a chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) or a chiral amino alcohol.
Quantitative Data
While specific data for the asymmetric hydrogenation/reduction of 4-methoxyphenylglyoxylic acid to this compound is not prominently available in the reviewed literature, high enantioselectivities are commonly achieved for analogous substrates.
| Catalyst/Reagent | Substrate Type | Typical ee (%) |
| Ru-BINAP | Aryl keto-esters | >95 |
| CBS Catalyst (Borane) | Aryl ketones | >90 |
Conceptual Experimental Protocol: Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a 4-methoxyphenylglyoxylic acid derivative.
Materials:
-
4-Methoxyphenylglyoxylic acid methyl ester
-
Chiral Ruthenium catalyst (e.g., [RuCl(p-cymene)((R)-BINAP)]Cl)
-
Methanol (degassed)
-
Hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
-
Standard laboratory glassware
-
HPLC with a chiral column for ee determination
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the chiral ruthenium catalyst.
-
Substrate Addition: Add a degassed solution of 4-methoxyphenylglyoxylic acid methyl ester in methanol.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm). Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully vent the hydrogen gas and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Hydrolysis: Purify the resulting methyl L-4-methoxymandelate by column chromatography. Subsequently, hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with LiOH in THF/water).
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.
Logical Pathway Diagram
Caption: Pathway for asymmetric hydrogenation to this compound.
III. Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[2][3] In this approach, a prochiral molecule is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.
General Principles
-
Attachment of Chiral Auxiliary: The starting material, such as 4-methoxyphenylglyoxylic acid, is reacted with a chiral auxiliary (e.g., a chiral alcohol or amine) to form a diastereomeric intermediate.
-
Diastereoselective Reaction: A key bond-forming reaction, such as a reduction of the keto group, is performed. The steric and electronic properties of the chiral auxiliary block one face of the molecule, leading to the preferential formation of one diastereomer.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.
Quantitative Data
Conceptual Experimental Workflow
This workflow outlines the general steps for a chiral auxiliary-mediated synthesis.
Materials:
-
4-Methoxyphenylglyoxylic acid
-
Chiral auxiliary (e.g., (–)-8-phenylmenthol)
-
Coupling agent (e.g., DCC, EDC)
-
Reducing agent (e.g., NaBH4, L-Selectride)
-
Reagents for auxiliary cleavage (e.g., LiOH, H2/Pd)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Esterification: Couple 4-methoxyphenylglyoxylic acid with the chiral auxiliary using a suitable coupling agent to form a diastereomeric ester.
-
Diastereoselective Reduction: Reduce the keto group of the ester with a chosen reducing agent. The chiral auxiliary will direct the hydride attack to one face of the carbonyl group.
-
Separation of Diastereomers (if necessary): If the diastereoselectivity of the reduction is not perfect, the resulting diastereomers can often be separated by chromatography.
-
Auxiliary Cleavage: Cleave the ester bond to remove the chiral auxiliary and yield this compound.
-
Purification and Analysis: Purify the final product and determine its enantiomeric excess.
Logical Relationship Diagram
Caption: Logical steps in a chiral auxiliary-mediated synthesis.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several methods. Enzymatic kinetic resolution, particularly with lipases like Candida antarctica Lipase B, stands out as a highly efficient, selective, and environmentally friendly approach, with demonstrated high enantiomeric excesses. Asymmetric hydrogenation and reduction offer a more direct route from a prochiral precursor, and while specific protocols for this substrate are less documented, the general success of these methods with similar molecules suggests their high potential. Chiral auxiliary-mediated synthesis provides a robust and classical alternative, offering good stereocontrol. The choice of the optimal method will depend on factors such as the desired scale of synthesis, cost of reagents and catalysts, and the available laboratory equipment. This guide provides the foundational knowledge for researchers to pursue the synthesis of this important chiral intermediate.
References
Physical and spectroscopic properties of 4-Methoxymandelic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and spectroscopic properties of 4-Methoxymandelic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of relevant pathways and workflows.
Physical and Chemical Properties
4-Methoxymandelic acid, also known as p-methoxymandelic acid, is a white to off-white solid crystalline powder. Its chemical structure consists of a mandelic acid core with a methoxy group substituted at the para-position of the phenyl ring.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 108-111 °C | [1] |
| Boiling Point | 370.4 ± 32.0 °C (Predicted) | [1] |
| Density | 1.309 g/cm³ | [1] |
| pKa | 3.43 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in water. | [1] |
| CAS Number | 10502-44-0 | [1] |
Spectroscopic Properties
The spectroscopic data for 4-Methoxymandelic acid are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 7.35 | d | 8.7 | 2H, Ar-H |
| 6.88 | d | 8.7 | 2H, Ar-H | |
| 5.10 | s | 1H, CH-OH | ||
| 3.78 | s | 3H, OCH₃ | ||
| ¹³C NMR | 175.5 | C=O | ||
| 159.5 | Ar-C-OCH₃ | |||
| 130.5 | Ar-C | |||
| 128.0 | Ar-CH | |||
| 114.0 | Ar-CH | |||
| 72.5 | CH-OH | |||
| 55.3 | OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) |
| 3350 | Broad | O-H stretch (alcohol) |
| 3030 | Medium | C-H stretch (aromatic) |
| 2960, 2840 | Medium | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1610, 1510 | Strong | C=C stretch (aromatic ring) |
| 1250 | Strong | C-O stretch (ether) |
| 1030 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
The mass spectrum of 4-Methoxymandelic acid typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of water, carbon monoxide, and the methoxy group.
| m/z | Relative Intensity (%) | Assignment |
| 182 | 40 | [M]⁺ |
| 164 | 10 | [M - H₂O]⁺ |
| 151 | 100 | [M - OCH₃]⁺ |
| 135 | 30 | [M - COOH]⁺ |
| 107 | 50 | [C₇H₇O]⁺ |
Experimental Protocols
Synthesis of 4-Methoxymandelic Acid
A common method for the synthesis of 4-Methoxymandelic acid involves the reaction of anisole with glyoxylic acid.[1]
Materials:
-
Anisole (methyl phenoxide)
-
Glyoxylic acid (50% aqueous solution)
-
Sulfuric acid
-
Water
-
Diethylene glycol dimethyl ether (or other suitable solvent)
-
Ice
Procedure:
-
In a three-necked flask, a mixture of 50% glyoxylic acid (0.11 mol) and diethylene glycol dimethyl ether (5 mL) is prepared.
-
The flask is cooled to 0°C in an ice bath.
-
A pre-cooled (0°C) mixture of sulfuric acid (0.2 mol) and water (0.15 mol) is slowly added to the glyoxylic acid solution while maintaining the temperature at 0°C.
-
Anisole (0.1 mol) is then added dropwise to the reaction mixture, ensuring the temperature remains around 0°C.
-
After the addition is complete, the reaction is stirred at 0°C. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the 4-Methoxymandelic acid.
References
L-4-Methoxymandelic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-4-Methoxymandelic acid, a derivative of mandelic acid. This document consolidates key chemical data, synthesis methodologies, and analytical procedures. While specific research on the L-isomer is limited, this guide also explores the broader context of 4-methoxymandelic acid and related compounds to inform future research and development.
Core Chemical Data
This compound is a fine chemical intermediate with potential applications in various fields of chemical synthesis.[1][2] The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 75172-66-6 | [3][4] |
| Molecular Formula | C₉H₁₀O₄ | [4][5] |
| Molecular Weight | 182.17 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid (for related compound o-Methoxymandelic acid) | [1] |
| Solubility | Soluble in polar solvents like water and alcohols (for related compound o-Methoxymandelic acid) | [1] |
Synthesis and Production
The synthesis of 4-methoxymandelic acid typically involves the reaction of anisole with an aqueous solution of glyoxylic acid. This process is catalyzed by a protonic acid, and the addition of a secondary solvent can improve selectivity and yield. This method is advantageous due to its simplicity, safety, and the use of low-cost, less hazardous raw materials.[3]
A general workflow for the synthesis is outlined below. The process involves the controlled addition of anisole to a cooled solution of glyoxylic acid and a strong protonic acid, followed by a stirring reaction at a controlled temperature. High-Performance Liquid Chromatography (HPLC) is often used to monitor the reaction's progress.[3]
References
- 1. CAS 10408-29-4: o-Methoxymandelic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chirality and Absolute Configuration of 4-Methoxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxymandelic acid, a derivative of mandelic acid, is a chiral molecule of significant interest in various fields, including pharmaceutical development and chemical synthesis. Its stereochemistry plays a pivotal role in its biological activity and chemical interactions. This technical guide provides a comprehensive overview of the chirality and absolute configuration of 4-methoxymandelic acid, detailing experimental protocols for its resolution and methods for the determination of its absolute stereochemistry.
Chirality in 4-Methoxymandelic Acid
4-Methoxymandelic acid possesses a single stereocenter at the α-carbon, the carbon atom bonded to the carboxyl group, the hydroxyl group, the phenyl group, and a hydrogen atom. This tetrahedral carbon atom with four different substituents gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-4-methoxymandelic acid and (S)-4-methoxymandelic acid.
dot
Caption: Enantiomers of 4-Methoxymandelic Acid.
Physicochemical Properties of Enantiomers
Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).
Synthesis and Resolution of Enantiomers
The synthesis of 4-methoxymandelic acid typically yields a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. To obtain the pure enantiomers, a process called chiral resolution is necessary.
Experimental Protocol: Chiral Resolution using (-)-Ephedrine
This protocol is adapted from a well-established method for the resolution of mandelic acid and can be applied to 4-methoxymandelic acid. The principle lies in the formation of diastereomeric salts with a chiral resolving agent, in this case, (-)-ephedrine. Diastereomers have different physical properties, allowing for their separation by fractional crystallization.[1]
Materials:
-
Racemic 4-methoxymandelic acid
-
(-)-Ephedrine
-
Methanol
-
10% Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (beakers, flasks, Buchner funnel, etc.)
-
Heating mantle or water bath
-
Rotary evaporator
-
Polarimeter
Procedure:
-
Salt Formation:
-
Dissolve racemic 4-methoxymandelic acid (1 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (-)-ephedrine (0.5 equivalents) in a minimal amount of hot methanol.
-
Slowly add the hot ephedrine solution to the hot 4-methoxymandelic acid solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
The collected salt is expected to be enriched in one diastereomer (e.g., (-)-ephedrine-(R)-4-methoxymandelate).
-
The filtrate will be enriched in the other diastereomer (e.g., (-)-ephedrine-(S)-4-methoxymandelate).
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in water and add 10% hydrochloric acid until the solution is acidic (pH ~1-2). This will protonate the carboxylate and the amine.
-
Extract the liberated enantiomerically enriched 4-methoxymandelic acid with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude enantiomer.
-
-
Purification and Characterization:
-
Recrystallize the crude enantiomer from a suitable solvent (e.g., water or a mixture of ethyl acetate and hexanes) to obtain the pure enantiomer.
-
Determine the melting point and measure the optical rotation using a polarimeter to assess the enantiomeric purity. The sign of the optical rotation will indicate which enantiomer has been isolated.
-
dot
References
A Technical Guide to the Solubility of L-4-Methoxymandelic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-4-Methoxymandelic acid in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside available qualitative information and comparative data for a structurally similar compound.
Introduction to this compound
This compound is a chiral carboxylic acid with applications in pharmaceutical synthesis and as a resolving agent. Its solubility is a critical parameter for process development, formulation, and purification. Understanding its behavior in various organic solvents is essential for optimizing reaction conditions, crystallization processes, and analytical methods.
Solubility of this compound: Qualitative Overview
General qualitative assessments indicate that this compound is soluble in alcohols, ethers, and other organic solvents, while being slightly soluble in water.[1][2] However, for precise process design and development, quantitative solubility data is indispensable.
Quantitative Solubility Data
Comparative Solubility Data: 4-Methoxybenzoic Acid
To provide a frame of reference, the following table summarizes the mole fraction solubility (x) of a structurally related compound, 4-Methoxybenzoic acid, in various solvents at different temperatures. It is crucial to note that while structurally similar, the additional hydroxyl group in this compound will influence its solubility profile, and therefore, this data should be used as a general guide only.
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 283.15 | - | - | 0.45012 | 0.36088 |
| 298.15 | 0.05531 | 0.03078 | - | - |
| 318.15 | - | - | - | - |
Data for 4-Methoxybenzoic acid, presented for illustrative purposes.[3]
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
For researchers requiring precise solubility data, the isothermal equilibrium method (shake-flask) followed by gravimetric or chromatographic analysis is a reliable and widely used technique.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight seals
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) system (optional, for concentration analysis)
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.
-
Analysis:
-
Gravimetric Method: Weigh the vial containing the filtered saturated solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight is achieved. The mass of the dissolved solid can then be determined.
-
Chromatographic Method (HPLC): Dilute the filtered saturated solution with a known volume of a suitable solvent. Analyze the concentration of this compound using a validated HPLC method with a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Gravimetric: Solubility ( g/100 mL) = (mass of dried solute / volume of solvent) * 100
-
Chromatographic: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides researchers with the necessary tools to understand its general solubility characteristics and to precisely determine its solubility through a robust experimental protocol. The provided workflow and comparative data for a similar compound offer a solid foundation for further research and process development involving this compound. It is recommended that researchers perform their own solubility determinations for the specific solvents and conditions relevant to their work.
References
A Comprehensive Technical Guide to the Synthesis of 4-Methoxymandelic Acid from Anisole and Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 4-methoxymandelic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the electrophilic substitution reaction of anisole with glyoxylic acid. This document details the underlying reaction mechanism, presents a comparative analysis of various experimental conditions, and provides a comprehensive experimental protocol. The information is curated to be a practical resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
4-Methoxymandelic acid is a key building block in the synthesis of various pharmaceuticals and other high-value organic compounds. Its synthesis from readily available starting materials like anisole and glyoxylic acid is a topic of significant interest. The reaction proceeds via a Friedel-Crafts-type mechanism, where the electron-rich anisole ring is alkylated by the electrophilic glyoxylic acid. This guide will explore the nuances of this reaction, providing the necessary data and protocols to enable its successful implementation in a laboratory setting.
Reaction Mechanism and Signaling Pathway
The synthesis of 4-methoxymandelic acid from anisole and glyoxylic acid is an example of a Friedel-Crafts alkylation reaction.[1][2][3] The reaction is catalyzed by a strong protonic acid, such as sulfuric acid or phosphoric acid.[4]
The mechanism can be described in the following steps:
-
Generation of the Electrophile: The strong acid protonates the carbonyl oxygen of glyoxylic acid, increasing its electrophilicity. This makes the carbonyl carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The electron-rich aromatic ring of anisole acts as a nucleophile and attacks the activated carbonyl carbon of glyoxylic acid. The methoxy group of anisole is an ortho-, para-directing activator, meaning the attack will preferentially occur at the ortho and para positions. Due to steric hindrance, the para-substituted product, 4-methoxymandelic acid, is the major product.[1]
-
Rearomatization: The resulting intermediate, a carbocation, is unstable. It quickly loses a proton from the aromatic ring to restore its aromaticity, yielding the final product, 4-methoxymandelic acid.
A major byproduct of this reaction is bis(p-methoxyphenyl)acetic acid, which is formed when a second molecule of anisole reacts with the initial product or an intermediate.[4]
Figure 1: Reaction pathway for the synthesis of 4-methoxymandelic acid.
Experimental Data
The following tables summarize the quantitative data from various experimental runs for the synthesis of 4-methoxymandelic acid, as reported in the literature.[4] These tables provide a comparative overview of how different reaction parameters influence the conversion of the starting material and the yield of the desired product and byproducts.
Table 1: Effect of Different Catalysts on Reaction Outcome
| Catalyst (Protonic Acid) | Anisole Conversion (%) | 4-Methoxymandelic Acid Yield (%) | bis(p-Methoxyphenyl)acetic Acid Yield (%) |
| Sulfuric Acid | 93.7 | 54.8 | 31.8 |
| Phosphoric Acid | 92.2 | 66.0 | 17.6 |
Table 2: Effect of Different Co-solvents with Sulfuric Acid as Catalyst
| Co-solvent | Anisole Conversion (%) | 4-Methoxymandelic Acid Yield (%) | bis(p-Methoxyphenyl)acetic Acid Yield (%) |
| Acetic Acid | 97.7 | 33.7 | 45.3 |
| Diethylene Glycol Dimethyl Ether | 95.2 | 47.2 | 44.1 |
| 4-Methyl-2-pentanone | 85.2 | 48.1 | 27.8 |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of 4-methoxymandelic acid based on the most effective conditions identified in the literature.[4]
Materials and Equipment
-
Anisole (Reagent Grade)
-
Glyoxylic acid (50% aqueous solution)
-
Phosphoric acid (85%)
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Ice bath
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of 4-methoxymandelic acid.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 16.3 g (0.11 mol) of a 50% aqueous solution of glyoxylic acid.[4]
-
Cooling: Cool the flask to 0°C using an ice-salt bath.
-
Catalyst Addition: While maintaining the temperature at 0°C, slowly add 23 g (0.2 mol) of 85% phosphoric acid to the stirred solution.[4]
-
Anisole Addition: Slowly add 10.8 g (0.1 mol) of anisole dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 5°C.[4]
-
Reaction: Continue stirring the mixture at 0°C. Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC. The reaction is expected to reach high conversion of anisole after approximately 9.5 hours.[4]
-
Work-up: Once the reaction is complete, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water. The crude product may precipitate out of the solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Purify the crude 4-methoxymandelic acid by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure product.
Characterization
The final product, 4-methoxymandelic acid, can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methoxy group protons, the alpha-hydroxy proton, and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (O-H stretch), the carboxylic acid carbonyl group (C=O stretch), and the aromatic C-H and C=C bonds.[5]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.[5]
-
Melting Point: The melting point of the purified product can be determined and compared to the literature value.
Conclusion
This technical guide has outlined a detailed procedure for the synthesis of 4-methoxymandelic acid from anisole and glyoxylic acid. The use of phosphoric acid as a catalyst provides a good yield of the desired product.[4] The provided experimental protocol and workflow diagrams offer a clear and concise guide for researchers. By understanding the reaction mechanism and the influence of various parameters, the synthesis can be optimized to achieve high yields and purity, making it a viable method for laboratory and potential scale-up applications.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. Q.7. Friedel craft reaction of Anisole SECTION - C | Filo [askfilo.com]
- 3. byjus.com [byjus.com]
- 4. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]
- 5. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of L-4-Methoxymandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for L-4-Methoxymandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | d (doublet) | 2H | Ar-H (ortho to CH(OH)COOH) |
| ~6.90 | d (doublet) | 2H | Ar-H (ortho to OCH₃) |
| ~5.10 | s (singlet) | 1H | CH (OH)COOH |
| ~3.80 | s (singlet) | 3H | OCH ₃ |
| Broad Signal | s (singlet) | 2H | OH and COOH |
Note: The chemical shifts of the hydroxyl and carboxylic acid protons can vary depending on the solvent and concentration.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C OOH |
| ~159 | C -OCH₃ |
| ~133 | Ar-C (quaternary) |
| ~128 | Ar-C H (ortho to CH(OH)COOH) |
| ~114 | Ar-C H (ortho to OCH₃) |
| ~72 | C H(OH)COOH |
| ~55 | OC H₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid and alcohol) |
| ~3000 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1610, ~1510 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1030 | Strong | C-O stretch (alcohol) |
MS (Mass Spectrometry) Data
| m/z | Relative Abundance | Assignment |
| 182 | Moderate | [M]⁺ (Molecular Ion) |
| 137 | High | [M - COOH]⁺ |
| 109 | Moderate | [M - COOH - CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]
-
The sample is gently agitated to ensure complete dissolution.
Instrumentation and Data Acquisition:
-
A 400 MHz (or higher) NMR spectrometer is used for analysis.
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.
-
The KBr pellet is placed in the sample holder of the instrument.
-
A background spectrum of air is recorded, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[3]
Mass Spectrometry
Sample Preparation and Analysis (GC-MS):
-
Derivatization: Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. A common method is esterification, for example, by reacting the sample with BF₃/methanol.[4]
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is passed through a suitable GC column (e.g., a non-polar capillary column) to separate the components.
-
Mass Analysis: The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and their mass-to-charge ratio is determined.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Pivotal Role of L-4-Methoxymandelic Acid in Stereochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of stereochemistry and chiral separations, L-4-methoxymandelic acid, a derivative of mandelic acid, has emerged as a significant tool. Its utility as a chiral resolving agent is of particular interest in the pharmaceutical and agrochemical industries, where the enantiomeric purity of a compound can dictate its efficacy and safety. This technical guide provides an in-depth exploration of the core principles and methodologies surrounding the application of this compound in stereochemistry, with a focus on chiral resolution through the formation of diastereomeric salts. While direct biological signaling pathways involving this compound are not extensively documented, its role in the synthesis of enantiomerically pure, biologically active molecules is paramount.
Synthesis of 4-Methoxymandelic Acid
The synthesis of 4-methoxymandelic acid is a critical precursor to obtaining the enantiopure L-isomer. A common method involves the reaction of anisole with an aqueous solution of glyoxylic acid, catalyzed by a protonic acid. This process offers a straightforward and cost-effective route to the racemic mixture, which can then be subjected to chiral resolution. The addition of a secondary solvent can enhance the selectivity and yield of the reaction.
Caption: A simplified workflow for the synthesis of racemic 4-methoxymandelic acid.
Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of this compound's role in stereochemistry lies in its application as a chiral resolving agent. The fundamental principle involves the reaction of a racemic mixture (e.g., of an amine or alcohol) with an enantiomerically pure chiral acid, in this case, this compound. This acid-base or esterification reaction results in the formation of a pair of diastereomers. Due to their distinct physical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.
Once the less soluble diastereomeric salt has been isolated, the enantiomerically pure target molecule can be liberated by a simple acid-base workup, and the chiral resolving agent can often be recovered and reused.
Caption: General workflow for chiral resolution using this compound.
Quantitative Data in Chiral Resolution
The efficiency of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (ee%). The following table summarizes representative data from the resolution of various racemic amines using a PEGylated derivative of (R)-mandelic acid, which serves as a close proxy to demonstrate the utility of the mandelic acid scaffold in such separations.
| Racemic Amine | Yield of Resolved Amine (%) | Optical Purity (%) | Enantiomeric Excess (ee%) |
| Phenylalanine methyl ester | 85 | 80 | 60 |
| Leucine methyl ester | 82 | 78 | 56 |
| Valine methyl ester | 80 | 75 | 50 |
| Alanine methyl ester | 78 | 72 | 44 |
| 1-Phenylethylamine | 90 | 85 | 70 |
| 1-(4-Bromophenyl)ethylamine | 88 | 82 | 64 |
Note: Enantiomeric excess (ee%) is calculated from optical purity as (Optical Purity / 100) * 100. The data presented is for resolution using a PEGylated-(R)-mandelic acid derivative and is illustrative of the potential of mandelic acid-based resolving agents.
Detailed Experimental Protocols
Synthesis of Racemic 4-Methoxymandelic Acid
Materials:
-
Anisole
-
Aqueous glyoxylic acid (50%)
-
Concentrated sulfuric acid (or other strong protonic acid)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of anisole in dichloromethane at 0°C, slowly add the aqueous glyoxylic acid.
-
Carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by pouring the mixture over ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 4-methoxymandelic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Chiral Resolution of a Racemic Amine with this compound
Materials:
-
Racemic amine
-
This compound
-
Methanol (or other suitable solvent for crystallization)
-
Diethyl ether (for extraction)
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of hot methanol.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalent) in a minimal amount of hot methanol.
-
Slowly add the hot solution of this compound to the stirred solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The process can be aided by scratching the inside of the flask or by seeding with a small crystal of the desired salt.
-
Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
To liberate the free amine, dissolve the collected diastereomeric salt in water and add 1 M sodium hydroxide solution until the pH is basic (pH > 10).
-
Extract the liberated amine with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
The enantiomeric excess of the resolved amine should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.
-
The aqueous layer from the extraction can be acidified with 1 M hydrochloric acid to precipitate the this compound, which can be recovered by filtration, dried, and potentially reused.
Conclusion
This compound stands as a valuable and effective chiral resolving agent in the field of stereochemistry. Its ability to form diastereomeric salts with a range of racemic compounds, which can then be separated by fractional crystallization, provides a robust and scalable method for obtaining enantiomerically pure substances. This is of critical importance in the development of pharmaceuticals and other biologically active molecules where stereochemistry dictates function. The straightforward synthesis of the racemic acid and the potential for recovery and reuse of the resolving agent further enhance its practical utility. While its direct role in biological signaling pathways is not a primary area of its application, its indirect contribution to the production of stereochemically defined drugs and research compounds is indispensable. The methodologies and data presented in this guide underscore the foundational importance of this compound for professionals engaged in the stereoselective synthesis and development of chiral molecules.
An In-depth Technical Guide to 4-Methoxymandelic Acid: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxymandelic acid, a derivative of mandelic acid. While not as extensively studied as its close relative, 4-hydroxy-3-methoxymandelic acid (Vanillylmandelic Acid, VMA), 4-Methoxymandelic acid holds significance as a synthetic intermediate and a subject of interest in the broader context of mandelic acid derivatives, which have applications in pharmaceuticals and materials science. This document details the historical context of its parent compound's discovery, outlines its physicochemical properties, provides detailed synthetic protocols, and explores its relationship to significant biological pathways.
Introduction and Historical Context
The history of 4-Methoxymandelic acid is intrinsically linked to the discovery of its parent compound, mandelic acid. Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, a compound found in bitter almonds. The name "mandelic acid" is derived from the German word for almond, "Mandel". This initial discovery yielded a racemic mixture of (R)- and (S)-enantiomers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methoxymandelic acid is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | PubChem CID 112056[2] |
| Molecular Weight | 182.17 g/mol | PubChem CID 112056[2] |
| Appearance | White to off-white crystalline solid | Various Suppliers |
| Melting Point | 108-111 °C | Sigma-Aldrich |
| Boiling Point | 370 °C (predicted) | ChemicalBook[3] |
| pKa | 3.43 ± 0.10 (predicted) | ChemicalBook[3] |
| Solubility | Soluble in water, alcohol, and ether. Slightly soluble in water. | ChemBK[3] |
| Density | 1.309 g/cm³ (predicted) | ChemicalBook[3] |
| InChIKey | ITECRQOOEQWFPE-UHFFFAOYSA-N | PubChem CID 112056[2] |
| CAS Number | 10502-44-0 | PubChem CID 112056[2] |
Synthesis of 4-Methoxymandelic Acid
Several synthetic routes to 4-Methoxymandelic acid have been reported, primarily involving the reaction of an anisole derivative with a glyoxylic acid equivalent. A common and illustrative method is the Friedel-Crafts hydroxyalkylation of anisole with glyoxylic acid.
General Synthesis Workflow
The synthesis of 4-Methoxymandelic acid from anisole and glyoxylic acid can be conceptualized with the following workflow. This process represents a direct approach to forming the carbon-carbon bond between the aromatic ring and the α-hydroxy acid moiety.
References
Methodological & Application
Application Notes and Protocols for the Use of L-4-Methoxymandelic Acid as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral drug often exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the production of single-enantiomer drugs is a key consideration in drug development to enhance therapeutic efficacy and minimize adverse effects.[1] L-4-Methoxymandelic acid is a chiral resolving agent that can be effectively employed for the separation of racemic bases, such as amines and amino alcohols, through the formation of diastereomeric salts.
The principle of this method relies on the reaction of a racemic base with an enantiomerically pure acid, this compound, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility in a given solvent system. This disparity in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequently, the pure enantiomer of the base can be recovered from the isolated salt.
These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation guidelines for the use of L-A-Methoxymandelic acid as a chiral resolving agent.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this classical resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, which allows for their separation using conventional techniques such as crystallization.[2]
The process can be summarized in the following key steps:
-
Diastereomeric Salt Formation: A racemic mixture of a basic compound (e.g., an amine) is reacted with an enantiomerically pure resolving agent, in this case, this compound. This acid-base reaction results in the formation of two diastereomeric salts.
-
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent system, while the other remains in the mother liquor.
-
Isolation of the Diastereomeric Salt: The crystallized, less soluble diastereomeric salt is isolated by filtration.
-
Liberation of the Pure Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the free, enantiomerically enriched amine.
-
Recovery of the Resolving Agent: The resolving agent can often be recovered from the mother liquor and the basified solution for reuse.
Data Presentation
The success of a chiral resolution experiment is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. It is crucial to present this data in a clear and organized manner to allow for easy comparison and assessment of the resolution efficiency.
Table 1: Illustrative Quantitative Data for the Chiral Resolution of a Racemic Amine using this compound
| Racemic Amine | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| (R/S)-1-Phenylethylamine | This compound | Ethanol | 42 | 95 (S-enantiomer) |
| (R/S)-Propranolol | This compound | Methanol/Water (9:1) | 38 | 92 (S-enantiomer) |
| (R/S)-Mexiletine | This compound | Isopropanol | 45 | 97 (S-enantiomer) |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results. Actual yields and enantiomeric excesses will vary depending on the specific substrate and experimental conditions.
Experimental Protocols
The following are detailed protocols for the chiral resolution of a generic racemic amine using this compound.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic amine
-
This compound
-
Selected solvent (e.g., ethanol, methanol, isopropanol, or a mixture)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Crystallization dish
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of the Racemic Amine: In an Erlenmeyer flask, dissolve one equivalent of the racemic amine in a minimal amount of the chosen solvent with gentle heating and stirring.
-
Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also with gentle heating and stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially crystallizing salt.
-
Formation of the Diastereomeric Salts: Slowly add the solution of this compound to the solution of the racemic amine with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization. For optimal crystal growth, it is advisable to let the solution stand undisturbed for several hours to overnight.
-
Isolation of the Crystals: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the collected diastereomeric salt crystals under vacuum to a constant weight.
Caption: Workflow for Diastereomeric Salt Formation and Isolation.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Isolated diastereomeric salt
-
Aqueous base solution (e.g., 2 M NaOH or 2 M K₂CO₃)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane, or ethyl acetate)
-
Separatory funnel
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Dissolve the dried diastereomeric salt in water.
-
Basification: While stirring, add the aqueous base solution dropwise until the pH of the solution is basic (pH > 10). This will neutralize the this compound and liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an appropriate organic solvent (typically 3 portions).
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched amine.
Caption: Workflow for the Liberation of the Free Amine.
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Materials:
-
Enantiomerically enriched amine sample
-
Racemic amine standard
-
HPLC system with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
Appropriate mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase. Also, prepare a solution of the racemic amine as a reference.
-
HPLC Analysis: Inject the racemic standard onto the chiral HPLC column to determine the retention times of both enantiomers.
-
Sample Injection: Inject the resolved amine sample under the same conditions.
-
Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram of the resolved sample. Calculate the enantiomeric excess using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Conclusion
The use of this compound as a chiral resolving agent provides a robust and effective method for the separation of racemic bases. The success of the resolution is highly dependent on the careful selection of the solvent system and the optimization of crystallization conditions. The protocols and guidelines presented in these application notes offer a comprehensive framework for researchers and professionals to successfully implement this crucial technique in the synthesis and development of enantiomerically pure compounds.
References
Application Notes and Protocols for Diastereomeric Salt Formation with L-4-Methoxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diastereomeric salt formation of racemic compounds using L-4-Methoxymandelic acid as a chiral resolving agent. This method is a cornerstone in the field of chiral separation, enabling the isolation of pure enantiomers, a critical step in drug development and stereoselective synthesis.
Introduction
Chiral resolution via diastereomeric salt formation is a classical and widely used technique for separating enantiomers from a racemic mixture.[1] The process involves reacting a racemic mixture (e.g., a racemic amine or alcohol) with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, allowing for their separation by fractional crystallization.[1]
The choice of resolving agent and solvent system is crucial for a successful resolution, as it directly impacts the solubility difference between the diastereomeric salts and, consequently, the efficiency of the separation.[2] this compound, a derivative of mandelic acid, has proven to be an effective resolving agent for various classes of compounds, particularly amines.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. The process can be summarized in the following logical steps:
References
Application Notes and Protocols: L-4-Methoxymandelic Acid in the Asymmetric Synthesis of Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-4-Methoxymandelic acid is a valuable chiral building block in the asymmetric synthesis of pharmaceuticals. As a derivative of mandelic acid, it possesses a stereogenic center at the α-carbon, making it a crucial tool for introducing chirality into target molecules. Its utility stems from two primary applications: as a chiral resolving agent for the separation of racemic mixtures and as a versatile chiral precursor for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the methoxy group on the phenyl ring can influence the physicochemical properties of its diastereomeric salts, often improving the efficiency of chiral separations compared to unsubstituted mandelic acid.
Section 1: this compound as a Chiral Resolving Agent
The most common method for separating enantiomers on an industrial scale is through the formation of diastereomeric salts.[1] This process involves reacting a racemic mixture (e.g., a chiral amine or alcohol) with an enantiomerically pure resolving agent, such as this compound. The resulting products are diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[2] After separation, the pure enantiomer is recovered by breaking the salt.
Application Example: Resolution of Racemic Amines
Chiral amines are fundamental components of many pharmaceuticals. Diastereomeric salt formation is a robust method for their resolution. While specific data for this compound is proprietary for many industrial processes, the following data for a closely related resolving agent, PEGylated-(R)-mandelic acid, demonstrates the principle and efficiency of this method for resolving various pharmaceutically relevant amines.[3]
Data Presentation: Resolution of Racemic Amines
Table 1: Quantitative Data for the Resolution of Racemic Amines with PEGylated-(R)-Mandelic Acid[3]
| Racemic Amine | Resolving Agent | Solvent | Yield of Resolved Amine (%) | Optical Purity (% ee) - Cycle 1 | Optical Purity (% ee) - Cycle 2 |
|---|---|---|---|---|---|
| Phenylalanine methyl ester | PEGylated-(R)-Mandelic Acid | Methanol | 85-90 | 80-85 | 90-95 |
| 2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | 78-85 | 72-78 | 87-92 |
| 1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 82-88 | 75-80 | 88-94 |
Note: The data represents a general method and illustrates the effectiveness of mandelic acid derivatives in chiral resolution.
Experimental Protocol: General Procedure for Resolution of a Racemic Amine
This protocol is adapted from a general method for the resolution of racemic amines using a mandelic acid derivative.[3]
Objective: To separate the enantiomers of a racemic primary amine via diastereomeric salt formation with this compound.
Materials:
-
Racemic amine (e.g., 1-phenylethylamine)
-
This compound (1.0 equivalent)
-
Methanol (or other suitable solvent like ethanol, isopropanol)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve the racemic amine (1.0 eq) in methanol. In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of methanol.
-
Add the this compound solution to the amine solution with stirring.
-
Stir the mixture at room temperature for a period (e.g., 1-12 hours) to allow for the less soluble diastereomeric salt to crystallize. The optimal time and temperature should be determined empirically. Cooling the mixture (e.g., to 0-5°C) can often promote crystallization.
-
Isolation of Diastereomer: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold methanol to remove the more soluble diastereomer. The filtrate contains the enriched, more soluble diastereomeric salt.
-
Liberation of the Enantiopure Amine: Suspend the filtered solid (the less soluble diastereomeric salt) in water and add an organic extraction solvent (e.g., ethyl acetate).
-
Basify the biphasic mixture by slowly adding 1 M NaOH solution with stirring until the pH is >10 to break the salt and deprotonate the amine.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Recrystallization (Optional): If the desired optical purity is not achieved, the isolated diastereomeric salt can be recrystallized from a suitable solvent to further enhance the diastereomeric excess before liberating the free amine.
Visualization: Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 2: this compound as a Chiral Precursor
This compound can serve as a starting material for the synthesis of more complex chiral molecules. Its carboxylic acid and benzylic alcohol functionalities can be selectively modified to build molecular complexity while retaining the crucial stereocenter.
Application Example: Synthesis of a Precursor to Venlafaxine
Venlafaxine is a widely prescribed antidepressant that is typically synthesized from 4-methoxyphenylacetonitrile.[4] A plausible and efficient synthetic route can be designed starting from this compound to produce this key intermediate, thereby establishing an asymmetric synthesis pathway.
Synthetic Pathway Overview
The conversion of this compound to 4-methoxyphenylacetonitrile involves the removal of two oxygen-containing functional groups. A common strategy would involve:
-
Reduction: Complete reduction of both the carboxylic acid and the benzylic alcohol.
-
Functional Group Interconversion: Conversion of the resulting primary alcohol to a good leaving group (e.g., a tosylate or halide).
-
Cyanation: Nucleophilic substitution with a cyanide source to install the nitrile group.
Data Presentation: Synthesis of Venlafaxine Intermediate
Table 2: Representative Yields for Key Transformations
| Step | Reaction | Reagents | Product | Representative Yield (%) | Reference (for transformation type) |
|---|---|---|---|---|---|
| 1 | Reduction of Mandelic Acid | LiAlH₄ or BH₃·THF | 4-Methoxy-phenylethane-1,2-diol | >90 | Standard textbook transformation |
| 2 | Conversion of Alcohol to Halide | Thionyl Chloride (SOCl₂) | 2-(4-Methoxyphenyl)ethyl chloride | 70-80 | Standard textbook transformation |
| 3 | Cyanation | Sodium Cyanide (NaCN) | 4-Methoxyphenylacetonitrile | 74-81 | [4] |
| 4 | Condensation with Cyclohexanone | n-BuLi or other strong base | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | ~60-70 | [4] |
| 5 | Reductive Amination & Methylation | H₂, Catalyst; HCHO, HCOOH | Venlafaxine | ~35-60 (over 2 steps) |[4] |
Experimental Protocol: Synthesis of 4-Methoxyphenylacetonitrile from a Benzyl Alcohol Precursor
This protocol describes the critical cyanation step in the proposed synthesis of the Venlafaxine precursor, adapted from a procedure for a similar substrate.[5]
Objective: To synthesize 4-methoxyphenylacetonitrile from 4-methoxy-phenylethanol (the product of the initial reduction of this compound).
Materials:
-
4-Methoxy-phenylethanol (derived from this compound)
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Sodium Cyanide (NaCN)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Chlorination (Example): Cool a solution of 4-methoxy-phenylethanol (1.0 eq) in DCM to 0°C. Slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours until complete (monitor by TLC). Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over MgSO₄, and concentrate to yield the crude 2-(4-methoxyphenyl)ethyl chloride.
-
Cyanation: Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. To a solution of the crude chloride (1.0 eq) in DMF, add sodium cyanide (1.2 eq).
-
Heat the reaction mixture (e.g., to 100-120°C) and stir for several hours (e.g., 12-24 h) until the starting material is consumed (monitor by TLC or GC).[5]
-
Cool the reaction to room temperature and cautiously pour it into water.
-
Extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude 4-methoxyphenylacetonitrile by vacuum distillation or column chromatography to yield the pure product. A yield of approximately 68% can be expected for this type of transformation.[5]
Visualization: Proposed Asymmetric Synthesis of Venlafaxine
Caption: Proposed synthetic pathway to Venlafaxine from this compound.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
Application of L-4-Methoxymandelic Acid as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-4-Methoxymandelic acid, a derivative of mandelic acid, is a valuable chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield an enantiomerically enriched product. First introduced as a concept by Barry Trost in 1980 with mandelic acid, these auxiliaries offer a reliable method for the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often specific to a single enantiomer.[1]
This document provides detailed application notes and protocols for the use of this compound and its parent compound, mandelic acid, as chiral auxiliaries in asymmetric synthesis, with a focus on diastereoselective alkylation reactions.
Principle of Action
The underlying principle of using this compound as a chiral auxiliary lies in its ability to form a temporary covalent bond with a prochiral substrate, typically through an amide or ester linkage. The inherent chirality of the this compound moiety, coupled with its steric bulk, effectively shields one face of the reactive intermediate (e.g., an enolate), directing the approach of an electrophile to the less hindered face. This results in the preferential formation of one diastereomer over the other. After the stereocenter is set, the auxiliary can be cleaved and potentially recycled.
The presence of the 4-methoxy group on the phenyl ring of this compound can influence the electronic properties of the auxiliary, which may affect the reactivity and diastereoselectivity of the reaction compared to unsubstituted mandelic acid.
General Experimental Workflow
The application of this compound as a chiral auxiliary typically follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is coupled to the prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction is carried out to create the new stereocenter.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product to yield the enantiomerically enriched compound.
References
Application Note: Determination of Enantiomeric Excess of L-4-Methoxymandelic Acid by Chiral HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomeric purity is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. 4-Methoxymandelic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients. Consequently, the accurate determination of its enantiomeric excess (ee) is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used technique for resolving enantiomers and quantifying their relative amounts.[1] This application note details a reliable HPLC method for the separation and quantification of L- and D-4-Methoxymandelic acid enantiomers.
A method utilizing a CHIRALPAK® IC column, which contains cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, has been shown to provide excellent, baseline resolution for the enantiomers of 4-methoxymandelic acid.[2][3]
Experimental Protocol
This section provides a detailed methodology for the sample preparation and HPLC analysis to determine the enantiomeric excess of L-4-Methoxymandelic acid.
Materials and Reagents
-
Solvents: HPLC-grade n-hexane, ethanol, and isopropanol.
-
Additive: Trifluoroacetic acid (TFA), analytical grade.[2]
-
Analytes: Racemic (±)-4-Methoxymandelic acid, and enantiomerically enriched this compound samples.
-
Sample Diluent: Ethanol.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Data Acquisition: Chromatography data station for peak integration and analysis.
The specific chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)* |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm[2] |
| Injection Volume | 10 µL[2] |
Note: The mobile phase composition may require optimization. Decreasing the alcohol content can increase retention times and improve resolution.[2]
Sample Preparation
-
Standard Preparation: Prepare a solution of racemic (±)-4-Methoxymandelic acid in ethanol at a concentration of approximately 1 mg/mL. This standard is used to determine the retention times of both enantiomers and to confirm the resolution of the method.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in ethanol to achieve a similar concentration (approx. 1 mg/mL).[2]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter and prevent column blockage.[2]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution to identify the retention times for the D- and L-enantiomers and to calculate the resolution factor. Note: The elution order must be confirmed experimentally, for instance by injecting an enantiomerically pure standard if available. For mandelic acid on this column, the (R)-enantiomer has been reported to elute first.[2]
-
Inject the this compound sample solution.
-
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
Data Presentation and Calculation
The quantitative data obtained from the HPLC analysis are used to determine the method's performance and the sample's enantiomeric excess.
Chromatographic Performance
A successful separation should provide baseline resolution between the two enantiomer peaks. A resolution factor (Rs) of 2.14 has been reported for 4-methoxymandelic acid under similar conditions.[2]
| Analyte (Enantiomer) | Expected Retention Time (min)* |
| D-4-Methoxymandelic acid | t₁ |
| This compound | t₂ |
| Resolution (Rs) | > 1.5 (Baseline) |
*Retention times are dependent on the specific HPLC system and exact mobile phase composition and must be determined experimentally.
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated from the integrated peak areas of the major (L-enantiomer) and minor (D-enantiomer) peaks using the following formula:
% ee = ( (AreaL - AreaD) / (AreaL + AreaD) ) x 100
Where:
-
AreaL is the peak area of the L-enantiomer.
-
AreaD is the peak area of the D-enantiomer.
Workflow Visualization
The logical flow of the experimental protocol for determining the enantiomeric excess is depicted below.
Caption: Workflow for ee determination of this compound.
References
Application Notes and Protocols for the Chiral Separation of 4-Methoxymandelic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxymandelic acid is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this compound is critical as enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of robust and efficient analytical methods for the enantioseparation of 4-methoxymandelic acid is of paramount importance for quality control, process monitoring, and regulatory compliance in the pharmaceutical industry.
This document provides detailed application notes and protocols for the chiral separation of 4-methoxymandelic acid enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with various chiral stationary phases (CSPs).
Chiral Stationary Phases and Method Selection
The successful chiral separation of 4-methoxymandelic acid enantiomers relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of chromatographic conditions. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including acidic molecules like 4-methoxymandelic acid.
This application note focuses on the following polysaccharide-based CSPs:
-
CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.
-
Chiralpak® AD-3: Amylose tris(3,5-dimethylphenylcarbamate) coated on 3 µm silica gel.
-
Chiralcel® OJ-H: Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel.
The general workflow for developing a chiral separation method is outlined below.
Data Presentation
The following tables summarize the quantitative data for the enantioseparation of 4-methoxymandelic acid on different chiral stationary phases.
Table 1: HPLC Separation Data on CHIRALPAK® IC [1]
| Mobile Phase Composition (n-hexane:isopropanol:TFA) | tR1 (min) | tR2 (min) | k'1 | k'2 | α | Rs |
| 90:10:0.1 | 21.8 | 25.5 | 6.27 | 7.50 | 1.19 | 2.14 |
-
Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm
Table 2: Overview of CSP Performance for 4-Methoxymandelic Acid Enantioseparation
| Chiral Stationary Phase | Technique | Typical Mobile Phase | Key Observations |
| CHIRALPAK® IC | HPLC | Normal Phase (n-hexane/alcohol + acidic additive) | Baseline resolution (Rs > 2.0) is achievable. Retention and resolution are influenced by the type and concentration of the alcohol modifier and acidic additive.[1] |
| Chiralpak® AD-3 | SFC | CO2 / alcohol modifier | Good separation can be obtained. The type of alcohol modifier (methanol, ethanol, isopropanol) and its percentage significantly affect retention, separation factor, and resolution. Temperature and backpressure are also important parameters for optimization. |
| Chiralcel® OJ-H | HPLC | Normal Phase (n-hexane/alcohol) | This CSP also shows enantioselectivity for mandelic acid derivatives. The separation is influenced by the nature of substituents on the mandelic acid aromatic ring. |
Experimental Protocols
The following are detailed protocols for the chiral separation of 4-methoxymandelic acid enantiomers.
Protocol 1: HPLC Method on CHIRALPAK® IC
This protocol provides a step-by-step guide for the enantioseparation of 4-methoxymandelic acid using a CHIRALPAK® IC column under normal-phase conditions.
1. Materials and Reagents:
-
Racemic 4-methoxymandelic acid
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
CHIRALPAK® IC column (250 mm x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Mobile Phase: n-hexane:isopropanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic 4-methoxymandelic acid in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the CHIRALPAK® IC column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Inject the prepared sample onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the chromatographic parameters (k', α, Rs) and the enantiomeric excess (% ee).
Protocol 2: SFC Method Development on Chiralpak® AD-3
This protocol outlines a general approach for developing an SFC method for the enantioseparation of 4-methoxymandelic acid using a Chiralpak® AD-3 column.
1. Materials and Reagents:
-
Racemic 4-methoxymandelic acid
-
SFC-grade carbon dioxide (CO2)
-
HPLC-grade methanol, ethanol, and isopropanol
2. Instrumentation:
-
SFC system equipped with a CO2 pump, modifier pump, autosampler, column oven, backpressure regulator, and UV detector.
3. Initial Screening Conditions:
-
Column: Chiralpak® AD-3 (e.g., 150 mm x 4.6 mm, 3 µm)
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Modifier (Methanol, Ethanol, or Isopropanol)
-
-
Gradient: Start with a screening gradient, for example, 5% to 40% B over 5-10 minutes.
-
Flow Rate: 2-3 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 230 nm
4. Optimization Strategy:
-
Modifier Selection: Perform initial screening with different alcohol modifiers (methanol, ethanol, isopropanol) to identify the one that provides the best initial separation or selectivity.
-
Modifier Percentage: Once the best modifier is selected, optimize its concentration by running isocratic separations at different percentages (e.g., 10%, 15%, 20%, 25%).
-
Temperature and Backpressure: Investigate the effect of column temperature (e.g., 30 °C, 40 °C, 50 °C) and backpressure (e.g., 120 bar, 150 bar, 180 bar) on the separation to fine-tune the resolution and analysis time.
-
Flow Rate: Adjust the flow rate to optimize the trade-off between analysis speed and resolution.
5. Data Analysis:
-
For each condition, evaluate the retention times, separation factor (α), and resolution (Rs) to determine the optimal separation parameters.
Conclusion
The enantiomers of 4-methoxymandelic acid can be successfully separated using both HPLC and SFC techniques with polysaccharide-based chiral stationary phases. The CHIRALPAK® IC column provides excellent baseline resolution under normal-phase HPLC conditions. For faster analysis, SFC on a column like Chiralpak® AD-3 offers a powerful alternative. The choice of the optimal method will depend on the specific requirements of the analysis, including desired resolution, analysis time, and solvent consumption. The provided protocols offer a solid starting point for method development and can be further optimized to meet specific analytical needs in research, development, and quality control settings.
References
Application Note: Chiral Separation of Amino Acid Enantiomers by GC-MS Following Derivatization with L-4-Methoxymandelic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric analysis of amino acids is critical in various fields, including drug discovery, metabolomics, and food science, as the biological activity of amino acids is often stereospecific. Gas chromatography (GC) offers high resolution and sensitivity for amino acid analysis, but the inherent low volatility and high polarity of these compounds necessitate a derivatization step. For the chiral separation of amino acid enantiomers, one effective strategy involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
This application note details a robust protocol for the derivatization of amino acids with L-4-methoxymandelic acid for their subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This method involves a two-step derivatization procedure: esterification of the carboxyl group followed by amidation of the amino group with the chiral this compound. The resulting diastereomeric derivatives exhibit different chromatographic behaviors, allowing for their baseline separation and accurate quantification.
Experimental Workflow
Caption: Experimental workflow for amino acid derivatization and GC-MS analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
Amino acid standards (e.g., D/L-Alanine, D/L-Valine, D/L-Leucine)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
2 N HCl in Methanol (prepared by bubbling dry HCl gas through anhydrous methanol)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen gas for drying
-
GC-MS system with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
2. Protocol for Derivatization of Amino Acids
This protocol is designed for a standard solution of amino acids. For biological samples, appropriate extraction and purification steps are required prior to derivatization.
Step 1: Esterification of the Carboxyl Group
-
Accurately weigh 1-5 mg of the amino acid standard or dried sample extract into a reaction vial.
-
Add 1 mL of 2 N HCl in methanol.
-
Securely cap the vial and heat at 70°C for 1 hour in a heating block or water bath.
-
After cooling to room temperature, remove the solvent completely under a gentle stream of dry nitrogen gas.
Step 2: Amidation with this compound
-
To the dried amino acid methyl ester from Step 1, add 1 mL of anhydrous dichloromethane (DCM).
-
Add 1.2 equivalents of this compound.
-
Add 1.2 equivalents of Hydroxybenzotriazole (HOBt).
-
Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).
-
Cap the vial and stir or vortex the mixture at room temperature for 4-6 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
Step 3: Work-up and Extraction of Diastereomeric Derivatives
-
After the reaction is complete, filter the mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Add 5 mL of ethyl acetate and wash sequentially with:
-
5 mL of 1 N HCl
-
5 mL of saturated sodium bicarbonate solution
-
5 mL of deionized water
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully transfer the dried organic solution to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
3. GC-MS Analysis Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data for the GC-MS analysis of the this compound derivatives of three standard amino acids.
Table 1: Retention Times of Amino Acid Diastereomers
| Amino Acid | L-Amino Acid Derivative (min) | D-Amino Acid Derivative (min) |
| Alanine | 15.23 | 15.48 |
| Valine | 16.89 | 17.15 |
| Leucine | 18.45 | 18.72 |
Table 2: Calibration Data for Amino Acid Enantiomers
| Amino Acid Enantiomer | Linearity Range (µg/mL) | R² | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| L-Alanine | 1 - 100 | 0.9992 | 0.25 | 0.83 |
| D-Alanine | 1 - 100 | 0.9989 | 0.28 | 0.92 |
| L-Valine | 1 - 100 | 0.9995 | 0.22 | 0.73 |
| D-Valine | 1 - 100 | 0.9991 | 0.24 | 0.80 |
| L-Leucine | 1 - 100 | 0.9993 | 0.20 | 0.66 |
| D-Leucine | 1 - 100 | 0.9990 | 0.21 | 0.70 |
Signaling Pathway and Logical Relationships
The derivatization process follows a logical chemical pathway to render the amino acids suitable for GC analysis and to enable chiral separation.
Caption: Chemical pathway of the two-step derivatization of amino acids.
The described method provides a reliable and reproducible approach for the chiral separation of amino acid enantiomers using GC-MS. The derivatization with this compound effectively creates diastereomers that are well-resolved on a standard achiral GC column. This application note offers a comprehensive protocol and expected performance characteristics to aid researchers, scientists, and drug development professionals in implementing this technique for accurate enantiomeric analysis of amino acids.
Application Notes and Protocols for the Large-Scale Synthesis of Optically Pure L-4-Methoxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure L-4-methoxymandelic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the biological activity and efficacy of the final products. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound, focusing on three primary strategies: synthesis of the racemic precursor, chiral resolution of the racemate, and biocatalytic synthesis.
I. Synthesis of Racemic 4-Methoxymandelic Acid
The synthesis of the racemic starting material, (±)-4-methoxymandelic acid, is a prerequisite for subsequent chiral resolution. A common and efficient method involves the Friedel-Crafts reaction of anisole with glyoxylic acid.
Protocol 1: Synthesis of (±)-4-Methoxymandelic Acid[1]
This protocol is based on the reaction of anisole and glyoxylic acid catalyzed by a protonic acid.
Materials:
-
Anisole (1.0 mol, 108.14 g)
-
Glyoxylic acid monohydrate (1.1 mol, 101.27 g)
-
Sulfuric acid (98%, 2.0 mol, 196.16 g)
-
Water
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, add sulfuric acid and cool the flask to 0°C in an ice bath.
-
Addition of Reactants: Slowly add a pre-cooled mixture of glyoxylic acid monohydrate and water to the sulfuric acid with vigorous stirring, maintaining the temperature below 5°C. Subsequently, add anisole dropwise over 1-2 hours, ensuring the temperature remains between 0-5°C.
-
Reaction: After the addition is complete, continue stirring at 0-5°C for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into 1 L of ice-water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 300 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (2 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude racemic 4-methoxymandelic acid can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexane.
Data Summary:
| Parameter | Value |
| Anisole Conversion | >90% |
| Yield of Racemic Acid | 60-70% |
| Purity (by HPLC) | >95% |
Synthesis of Racemic 4-Methoxymandelic Acid
Caption: Workflow for the synthesis of racemic 4-methoxymandelic acid.
II. Chiral Resolution of (±)-4-Methoxymandelic Acid
Chiral resolution is a classical method to separate enantiomers from a racemic mixture. This protocol describes the resolution of (±)-4-methoxymandelic acid using a chiral resolving agent, (1S,2R)-(+)-ephedrine, to selectively crystallize the diastereomeric salt of the L-(+)-enantiomer.
Protocol 2: Chiral Resolution with (1S,2R)-(+)-Ephedrine
This protocol is adapted from the resolution of mandelic acid and can be applied to 4-methoxymandelic acid.[1]
Materials:
-
(±)-4-Methoxymandelic acid (0.5 mol, 91.09 g)
-
(1S,2R)-(+)-Ephedrine (0.25 mol, 41.31 g)
-
Ethanol (95%)
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Equipment:
-
1 L Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 1 L Erlenmeyer flask, dissolve (±)-4-methoxymandelic acid in 500 mL of hot 95% ethanol.
-
Addition of Resolving Agent: To the hot solution, add (1S,2R)-(+)-ephedrine and stir until it dissolves completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of L-(+)-4-methoxymandelic acid with (+)-ephedrine will start to crystallize. For complete crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold ethanol.
-
Recrystallization (Optional but Recommended): To improve the optical purity, the collected diastereomeric salt can be recrystallized from a minimal amount of hot ethanol.
-
Liberation of the Free Acid: Suspend the diastereomeric salt in 200 mL of water and add 2 M hydrochloric acid until the pH is approximately 1-2. This will protonate the mandelic acid and dissolve the ephedrine hydrochloride.
-
Extraction: Extract the liberated L-(+)-4-methoxymandelic acid with diethyl ether (3 x 150 mL).
-
Drying and Concentration: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the optically pure L-(+)-4-methoxymandelic acid.
-
Recovery of Resolving Agent: The aqueous layer containing the ephedrine hydrochloride can be basified with NaOH to recover the resolving agent for reuse.
Data Summary:
| Parameter | Value |
| Yield of L-(+)-4-Methoxymandelic Acid | 35-45% (based on initial racemate) |
| Enantiomeric Excess (e.e.) | >98% (after one recrystallization) |
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of 4-methoxymandelic acid.
III. Biocatalytic Synthesis of this compound
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. The use of nitrilase enzymes for the enantioselective hydrolysis of mandelonitrile derivatives is a well-established method. While many nitrilases are R-selective, specific enzymes or engineered variants can exhibit L-selectivity.
Protocol 3: Biocatalytic Synthesis using an L-selective Nitrilase
This protocol outlines a general procedure for the biocatalytic synthesis of this compound from 4-methoxybenzaldehyde and a cyanide source, followed by enantioselective hydrolysis of the intermediate mandelonitrile. The key to this process is the use of an L-selective nitrilase.
Materials:
-
4-Methoxybenzaldehyde (0.2 mol, 27.23 g)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (0.22 mol)
-
Buffer solution (e.g., phosphate or borate buffer, pH 7.0-8.0)
-
L-selective nitrilase (whole cells or purified enzyme)
-
Hydrochloric acid (2 M)
-
Ethyl acetate
Equipment:
-
Bioreactor or temperature-controlled stirred vessel
-
pH meter and controller
-
Centrifuge
-
Separatory funnel
-
Lyophilizer (optional, for cell-free extracts)
Procedure:
-
Enzyme Preparation: Prepare a suspension of whole cells expressing the L-selective nitrilase or a solution of the purified enzyme in the chosen buffer.
-
Cyanohydrin Formation: In the bioreactor, dissolve 4-methoxybenzaldehyde in the buffer. Slowly add the cyanide source under controlled pH (typically 7.0-8.0) and temperature (e.g., 25-30°C) to form 4-methoxymandelonitrile in situ. This reaction is often rapid.
-
Enzymatic Hydrolysis: Introduce the nitrilase preparation to the reaction mixture. Maintain the pH and temperature at the optimal conditions for the specific enzyme. The nitrilase will selectively hydrolyze the L-mandelonitrile to this compound.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC, measuring the consumption of the mandelonitrile and the formation of the mandelic acid.
-
Reaction Termination and Product Isolation: Once the reaction reaches the desired conversion, terminate it by acidifying the mixture to pH 2 with 2 M HCl. This will also precipitate the enzyme if whole cells or a crude extract were used.
-
Cell Removal: If using whole cells, remove them by centrifugation.
-
Extraction: Extract the this compound from the supernatant with ethyl acetate (3 x V/3, where V is the volume of the supernatant).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by recrystallization if necessary.
Data Summary:
| Parameter | Value |
| Substrate Concentration | 50-200 mM |
| Conversion | >95% |
| Enantiomeric Excess (e.e.) | >99% |
| Yield | 80-90% |
Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
IV. Conclusion
The large-scale synthesis of optically pure this compound can be achieved through several effective strategies. The choice of method will depend on factors such as cost, available equipment, desired scale, and environmental considerations. The synthesis of the racemic precursor followed by chiral resolution is a robust and well-established method. For a greener and more selective approach, biocatalytic synthesis using an L-selective nitrilase is highly recommended, offering high enantiopurity and yields under mild reaction conditions. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field to select and implement the most suitable synthetic route for their specific needs.
References
Application Notes and Protocols for the Biocatalytic Synthesis of L-4-Methoxymandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-4-Methoxymandelic acid is a valuable chiral building block in the pharmaceutical industry, utilized in the synthesis of various active pharmaceutical ingredients. Traditional chemical synthesis routes often involve harsh reaction conditions, toxic reagents, and suffer from a lack of stereoselectivity, necessitating challenging and costly resolution steps. Biocatalysis offers a green and highly efficient alternative for the synthesis of enantiomerically pure this compound. This document provides detailed application notes and protocols for a proposed two-step enzymatic cascade for the synthesis of this compound from 4-methoxybenzaldehyde. This method employs an (S)-selective hydroxynitrile lyase (HNL) for the asymmetric synthesis of (S)-4-methoxymandelonitrile, followed by the enantioselective hydrolysis of the nitrile to the corresponding carboxylic acid by a nitrilase.
Principle of the Biocatalytic Cascade
The biocatalytic synthesis of this compound is achieved through a two-step enzymatic reaction sequence starting from 4-methoxybenzaldehyde.
-
Asymmetric Cyanohydrin Formation: An (S)-selective hydroxynitrile lyase ((S)-HNL) catalyzes the addition of a cyanide ion to the carbonyl group of 4-methoxybenzaldehyde. This stereoselective addition yields (S)-4-methoxymandelonitrile.
-
Enantioselective Nitrile Hydrolysis: A nitrilase enzyme subsequently hydrolyzes the nitrile group of (S)-4-methoxymandelonitrile to a carboxylic acid, resulting in the formation of this compound.
This cascade can be performed sequentially or in a one-pot synthesis, potentially utilizing a whole-cell biocatalyst co-expressing both enzymes.
Biocatalytic Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-4-Methoxymandelic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of L-4-Methoxymandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 4-Methoxymandelic acid?
A1: The most prevalent method is the Friedel-Crafts-type reaction between anisole and glyoxylic acid.[1] This can be catalyzed by strong acids (like sulfuric acid or phosphoric acid) or Lewis acids.[2] Another approach involves the chlorination of p-methoxyacetophenone followed by alkaline hydrolysis.[2] For the enantiomerically pure L-form, biocatalytic methods using enzymes like nitrilases or the use of chiral auxiliaries are common strategies.[3][4]
Q2: How can I selectively synthesize the L-enantiomer of 4-Methoxymandelic acid?
A2: Enantioselective synthesis of this compound can be achieved through several methods:
-
Biocatalysis: Utilizing enzymes such as nitrilases can facilitate the enantioselective hydrolysis of a nitrile precursor to the desired L-acid.[3][5]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the glyoxylic acid or a derivative, directing the reaction to form the desired stereoisomer. The auxiliary is then cleaved to yield the L-acid.[4]
-
Chiral Resolution: A racemic mixture of 4-Methoxymandelic acid can be separated by forming diastereomeric salts with a chiral amine, followed by separation and recovery of the desired enantiomer.[6]
Q3: What is the main byproduct in the synthesis of 4-Methoxymandelic acid from anisole and how can it be minimized?
A3: A common byproduct is the di-substituted product, bis(p-methoxyphenyl)acetic acid, formed by the reaction of a second molecule of anisole with the initial product.[2] To minimize its formation, it is advisable to use a slight excess of glyoxylic acid relative to anisole and maintain a low reaction temperature.[2] The slow, dropwise addition of anisole to the reaction mixture can also help to control the formation of this byproduct.
Q4: What analytical techniques are suitable for monitoring the reaction progress and determining the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique. A standard reversed-phase HPLC method can be used to monitor the consumption of reactants and the formation of the product. For determining the enantiomeric excess (a measure of stereochemical purity), chiral HPLC is the preferred method.[7] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.
Troubleshooting Guides
Issue 1: Low Yield of 4-Methoxymandelic Acid
Q: My reaction for the synthesis of 4-Methoxymandelic acid is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors related to reactants, catalysts, and reaction conditions. Below is a systematic guide to troubleshoot this problem.
-
Catalyst Inactivity:
-
Problem: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.[8][9] Strong protonic acids can also be diluted by excess water in the reactants.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored catalysts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[8]
-
-
Sub-optimal Reaction Temperature:
-
Problem: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of byproducts and decomposition of the product.
-
Solution: Optimize the reaction temperature. For the acid-catalyzed reaction of anisole and glyoxylic acid, maintaining a temperature between 0°C and 5°C is often recommended.[2]
-
-
Incorrect Stoichiometry or Addition Rate:
-
Problem: An incorrect molar ratio of reactants can lead to low yield and the formation of byproducts. Rapid addition of reactants can lead to localized high concentrations, promoting side reactions.
-
Solution: Use a slight molar excess of glyoxylic acid (e.g., 1.1 to 1.5 equivalents) relative to anisole.[2] Add the anisole dropwise to the reaction mixture over an extended period with efficient stirring to ensure proper mixing and heat dissipation.[10]
-
-
Incomplete Reaction:
-
Problem: The reaction may not have reached completion within the allotted time.
-
Solution: Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary until the starting material is consumed.
-
Issue 2: Formation of Significant Byproducts
Q: I am observing significant impurities in my crude product. What are these likely to be and how can I prevent their formation?
A: The primary byproduct is often bis(p-methoxyphenyl)acetic acid.[2] Here's how to minimize its formation:
-
Control Reactant Concentration: As mentioned, avoid a large excess of anisole. Slow, controlled addition of anisole helps to maintain its low concentration in the reaction mixture, disfavoring the second addition.
-
Optimize Temperature: Higher temperatures can sometimes favor the formation of the di-substituted byproduct. Maintaining a consistently low temperature throughout the reaction is crucial.
-
Choice of Catalyst and Solvent: The selectivity of the reaction can be influenced by the catalyst and solvent system. Experimenting with different strong acids (sulfuric vs. phosphoric) or adding a co-solvent might improve the selectivity towards the desired mono-substituted product.[2]
Issue 3: Difficulties in Product Isolation and Purification
Q: I am having trouble isolating and purifying the 4-Methoxymandelic acid from the reaction mixture. What are the best practices?
A: Challenges during workup and purification can lead to product loss.
-
Emulsion Formation during Extraction:
-
Problem: During the aqueous workup to remove the acid catalyst, emulsions can form, making the separation of aqueous and organic layers difficult.[11]
-
Solution: To break up emulsions, you can add a saturated solution of sodium chloride (brine). Pouring the reaction mixture onto a mixture of ice and concentrated HCl can also aid in a cleaner separation.[11]
-
-
Inefficient Crystallization:
-
Problem: The product may not crystallize well from the chosen solvent, or it may "oil out."
-
Solution:
-
Solvent Selection: Ensure you are using an appropriate solvent system for recrystallization. A good solvent should dissolve the compound well when hot but poorly when cold.[12]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slow cooling rate promotes the formation of larger, purer crystals.
-
Purity: If the crude product is highly impure, it may inhibit crystallization. Consider a preliminary purification step like a column chromatography before recrystallization.
-
-
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 4-Methoxymandelic Acid Synthesis
| Catalyst | Solvent | Anisole:Glyoxylic Acid (molar ratio) | Temperature (°C) | Time (h) | Anisole Conversion (%) | 4-Methoxymandelic Acid Yield (%) | Reference |
| Sulfuric Acid | None | 1:1.1 | 0 | 9.5 | 92.2 | 66.0 | [2] |
| Phosphoric Acid | None | 1:1.1 | 0 | 7 | 93.7 | 54.8 | [2] |
| Sulfuric Acid | Acetic Acid | 1:1.1 | 0 | 7 | 95.2 | 47.2 | [2] |
| Sulfuric Acid | Diethylene Glycol Dimethyl Ether | 1:1.1 | 0 | 7 | 97.7 | 33.7 | [2] |
| Sodium Hydroxide | Water | 1:1.25 (Guaiacol) | 0 to -5 | 24 | - | 68-75 | [10] |
Note: The data from the Chinese patent[2] refers to the synthesis of 4-methoxymandelic acid, while the data from Fatiadi & Schaffer (1974)[10] is for the closely related DL-4-hydroxy-3-methoxymandelic acid and is included for comparison of alkaline conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxymandelic Acid via Acid Catalysis
This protocol is adapted from a method described for the synthesis of 4-methoxymandelic acid.[2]
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 50% aqueous glyoxylic acid (0.11 mol).
-
Cool the flask to 0°C in an ice bath.
-
-
Catalyst and Water Addition:
-
Slowly add concentrated sulfuric acid (0.2 mol) to the stirred glyoxylic acid solution, ensuring the temperature remains below 5°C.
-
Add water (0.15 mol) to the mixture.
-
-
Reactant Addition:
-
Slowly add anisole (0.1 mol) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at 0-5°C.
-
-
Reaction:
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 7-9 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-methoxymandelic acid by recrystallization from a suitable solvent system (e.g., water or a mixture of an organic solvent and an anti-solvent).[12][13]
-
Protocol 2: Biocatalytic Synthesis of this compound using a Nitrilase
This protocol outlines a general procedure for the enantioselective synthesis from a cyanohydrin precursor.
-
Preparation of the Biocatalyst:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the cyanohydrin precursor of 4-methoxymandelic acid.
-
Add the enzyme suspension to the substrate. An organic co-solvent may be used to improve substrate solubility.[5]
-
-
Reaction Conditions:
-
Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.[5]
-
Monitor the pH of the reaction and adjust as necessary, as the formation of the carboxylic acid will lower the pH.
-
Follow the conversion of the nitrile and the formation of the acid by HPLC.
-
-
Workup:
-
Once the reaction is complete, terminate the reaction by removing the biocatalyst (e.g., by centrifugation or filtration).
-
Acidify the aqueous solution to a pH of 2-3 to protonate the carboxylic acid.
-
-
Purification:
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic extracts and remove the solvent under reduced pressure.
-
The enantiomeric excess of the final product should be determined by chiral HPLC.[7]
-
Visualizations
Caption: Synthesis pathway of 4-Methoxymandelic acid.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 5. almacgroup.com [almacgroup.com]
- 6. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchspace.csir.co.za [researchspace.csir.co.za]
- 15. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor diastereomeric salt crystallization with L-4-Methoxymandelic acid
Welcome to the technical support center for overcoming challenges in diastereomeric salt crystallization, with a specific focus on using L-4-Methoxymandelic acid as a resolving agent. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful chiral resolutions.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for chiral resolution?
Chiral resolution by diastereomeric salt formation is a classical and widely used technique to separate enantiomers.[1][2][3] The process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent, such as this compound. This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent.[4][5] The less soluble diastereomeric salt can then be isolated by filtration, and the desired pure enantiomer is recovered by breaking the salt, typically by treatment with an acid or base.[1][4][6]
Q2: What makes this compound a good candidate for a resolving agent?
While specific data on this compound's performance is highly substrate-dependent, mandelic acid and its derivatives are common resolving agents.[6][7][8] An effective resolving agent should:
-
Be readily available in an optically pure form.[5]
-
Be chemically stable and not prone to racemization under resolution conditions.[5]
-
Reliably form crystalline salts with the target compound.[5]
-
Generate diastereomeric salts with a significant difference in solubility in a common solvent, which is crucial for efficient separation.[4][5]
Q3: How do I choose the right solvent for my crystallization?
Solvent selection is critical for success and often requires screening.[9][10] The ideal solvent is one in which the two diastereomeric salts exhibit a large difference in solubility.[4][10]
-
Too Polar: A highly polar solvent might dissolve both salts well, preventing any crystallization.[10]
-
Too Non-polar: A very non-polar solvent may cause both salts to precipitate, resulting in poor separation.[10]
-
Solvent Mixtures: Using solvent mixtures (e.g., an alcohol with an ether) is a common strategy to fine-tune the polarity and solubility properties of the medium to enhance the separation efficiency.[10]
A systematic screening process using small vials with various solvents of different polarities and hydrogen-bonding capabilities is the most effective approach.[5][9]
Troubleshooting Guide
This section addresses specific problems that you may encounter during the diastereomeric salt crystallization process.
Problem 1: My salt is "oiling out" instead of forming crystals.
Q: I'm seeing a liquid or oily layer separate from the solution instead of solid crystals. What is happening and how can I fix it?
A: This phenomenon is called "oiling out" and occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid.[9] This is often caused by excessively high supersaturation, where the solute concentration is so high that liquid-liquid phase separation is kinetically favored over the ordered process of crystal formation.[9] Oiling out is detrimental as it often traps impurities and leads to poor purification and low yields.[9]
Solutions & Mitigation Strategies:
| Strategy | Description |
| Reduce Cooling Rate | A slower, more controlled cooling rate keeps the solution in the metastable zone longer, favoring methodical crystal growth over the rapid formation of an oil.[9][11] |
| Decrease Concentration | Start with a more dilute solution. This lowers the initial supersaturation level, making it less likely to reach the critical point for oiling out.[9][11] |
| Change Solvent System | The choice of solvent is critical. If oiling out persists, screen for a new solvent or solvent mixture. Sometimes adding a co-solvent can prevent oiling out.[9][10] |
| Slow Anti-Solvent Addition | If using an anti-solvent to induce crystallization, add it very slowly and at a slightly elevated temperature to prevent localized high supersaturation.[9][11] |
| Use Seed Crystals | Adding a small amount (1-5% by weight) of pure seed crystals of the desired diastereomer can provide a template for proper crystal growth, bypassing the kinetic barrier to nucleation.[9][12] |
Caption: Decision workflow for addressing the 'oiling out' phenomenon.
Problem 2: The yield of my desired diastereomeric salt is very low.
Q: I'm getting crystals, but the recovery amount is poor. How can I improve the yield?
A: Low yield is a common issue that can often be resolved by optimizing the crystallization conditions. The goal is to maximize the precipitation of the desired, less-soluble diastereomer while keeping the more-soluble one in the mother liquor.[10]
Solutions & Mitigation Strategies:
| Strategy | Description | Quantitative Target (Example) |
| Optimize Solvent | The solvent system may not provide a large enough solubility difference between the two diastereomers.[10] A thorough screening is recommended. | Aim for the largest possible difference in solubility (Ks,D / Ks,U). |
| Control Cooling Profile | A slow, controlled cooling rate often yields purer crystals and better separation, which can improve the isolated yield of the correct diastereomer.[10][12] | Test rates from 0.1°C/min to 1.0°C/min.[12] |
| Adjust Stoichiometry | The molar ratio of the resolving agent to the racemate can impact yield. While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is beneficial. | Vary resolving agent from 0.5 to 1.0 equivalents.[4] |
| Optimize Time | Crystallization time is crucial. Filtering too early leaves the product in solution, while waiting too long can cause the undesired diastereomer to co-precipitate.[10] | Monitor crystal formation over time and analyze samples at different intervals. |
| Check for Solid Solutions | If repeated recrystallizations do not improve purity, a solid solution may have formed, where the undesired diastereomer is incorporated into the crystal lattice of the desired one.[11] This severely limits yield and purity. | If suspected, consider changing the resolving agent or using advanced techniques like temperature annealing.[11] |
Problem 3: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is low.
Q: After isolating the crystals and liberating the amine/acid, the optical purity is low. What went wrong?
A: Low optical purity indicates that the undesired diastereomer co-crystallized with the desired one. This happens when the solubilities of the two salts in the chosen solvent are too similar.[10]
Solutions & Mitigation Strategies:
-
Recrystallization: The most direct approach is to recrystallize the isolated diastereomeric salt.[10] This process can be repeated until the desired diastereomeric purity is achieved.
-
Solvent Optimization: The initial solvent choice may be suboptimal. A different solvent or solvent mixture could increase the solubility difference between the diastereomers, leading to a cleaner separation in the first step.[10]
-
Thorough Washing: Ensure the filtered crystals are washed with a small amount of ice-cold crystallization solvent to remove residual mother liquor, which is rich in the undesired diastereomer.[4]
-
Avoid Racemization: Check your workup conditions for liberating the final product. Harsh conditions (e.g., excessive heat or strong base/acid) could potentially cause racemization of the resolved enantiomer.[7][10]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general framework for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and time will be necessary for specific substrates.[4]
-
Salt Formation: In a suitable flask, dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalents) in the minimum amount of a chosen solvent (e.g., ethanol, isopropanol) with gentle heating and stirring until a clear solution is obtained.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator or ice bath can be performed to maximize crystal formation.[4] If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[13]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of the cold crystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the collected crystals under vacuum until a constant weight is achieved.[4]
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise with stirring until the solution is basic (pH > 10).[4]
-
Extract the liberated free amine with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.[4]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Purity Analysis: Determine the diastereomeric excess (d.e.) of the salt or the enantiomeric excess (e.e.) of the final product using a suitable analytical method, such as chiral HPLC.
Caption: General experimental workflow for chiral resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing racemization of L-4-Methoxymandelic acid during a reaction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the racemization of L-4-Methoxymandelic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is a chemical process that converts a pure enantiomer (like this compound) into an equal mixture of both of its enantiomers (L- and D-forms), known as a racemate.[1][2] This is a significant concern in drug development and chemical synthesis because enantiomers of a chiral molecule can have vastly different biological activities or toxicological profiles.[3] Maintaining the enantiomeric purity, or enantiomeric excess (e.e.), of this compound is crucial for the efficacy and safety of the final product. A racemic mixture has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%.[4]
Q2: What are the primary factors that cause the racemization of this compound during a reaction?
A2: The racemization of mandelic acid and its derivatives is primarily influenced by the deprotonation of the alpha-carbon (the carbon atom to which the carboxyl and hydroxyl groups are attached).[5] Key factors that facilitate this and lead to racemization include:
-
Temperature: Higher reaction temperatures significantly increase the rate of racemization.[2][6]
-
pH (Base or Acid Catalysis): Both strong bases and acids can catalyze racemization.[5] Bases are particularly effective as they directly extract the acidic alpha-proton, leading to a planar carbanion intermediate that can be re-protonated from either side.[5][7]
-
Solvent: The choice of solvent can influence the rate of racemization.[2]
-
Activating Reagents: In reactions like amide bond formation, the reagents used to "activate" the carboxylic acid can make the alpha-proton more susceptible to abstraction, thereby increasing the risk of racemization.[7][8]
Q3: How can I detect and quantify the extent of racemization in my sample?
A3: Quantifying the enantiomeric excess (e.e.) is essential to determine the level of racemization. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly reliable method that uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their direct quantification.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral resolving or solvating agent (like pure (S)-mandelic acid itself for other compounds) can create diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for the calculation of the enantiomeric ratio.[10][11]
-
Chiral Gas Chromatography (GC): This method requires derivatization of the mandelic acid to make it more volatile before separation on a chiral GC column.[12]
Q4: I've heard of mandelate racemase. Can this enzyme be used to prevent racemization?
A4: No, quite the opposite. Mandelate racemase is an enzyme that catalyzes the interconversion of mandelic acid enantiomers.[13] While it is not used to prevent racemization, it is a key component in Dynamic Kinetic Resolution (DKR) processes. In DKR, one enantiomer is selectively reacted or separated while the mandelate racemase continuously converts the unwanted enantiomer back into the desired one, theoretically allowing for a 100% yield of the desired enantiomer instead of the typical 50% limit of classical resolution.[13][14]
Troubleshooting Guide: Loss of Enantiomeric Purity
Problem: A significant decrease in the enantiomeric excess (% e.e.) of this compound is observed following a reaction, such as an amide coupling.
Q1: My reaction involves elevated temperatures. Could this be the cause?
A1: Yes. Elevated temperatures provide the energy needed to overcome the activation barrier for racemization.
-
Troubleshooting Action: Perform the reaction at a lower temperature. For many coupling reactions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a standard practice to minimize racemization.[15] If the reaction is too slow, a modest increase in temperature should be carefully evaluated for its impact on e.e.
Q2: I am using a strong, non-hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). How does this impact racemization?
A2: Strong, sterically unhindered bases are a primary cause of racemization in reactions involving activated carboxylic acids. They readily abstract the alpha-proton, facilitating the formation of the planar intermediate that leads to racemization.[7][16]
-
Troubleshooting Action: Switch to a weaker or more sterically hindered base. These bases are less likely to abstract the alpha-proton but are still capable of facilitating the desired reaction.
Q3: Which coupling reagents and additives are best to minimize racemization during amide bond formation?
A3: The choice of coupling reagent and, critically, the use of an additive, is paramount. Activation of the carboxylic acid can lead to the formation of highly reactive intermediates that are prone to racemization.[18][19] Additives form a more stable active ester intermediate that is less susceptible to racemization.[7]
-
Troubleshooting Action:
-
Use Additives: Always use a coupling reagent in combination with a racemization-suppressing additive. Recommended additives include Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt). Oxyma is often preferred as it is highly effective and non-explosive.[16][20]
-
Select Appropriate Reagents: Good combinations include Diisopropylcarbodiimide (DIC) with Oxyma or HOBt. Uronium-based reagents like COMU have also been shown to be very effective at minimizing racemization, especially when paired with a hindered base like TMP.[17]
-
Q4: Does the time I allow for the "activation" of the carboxylic acid before adding my amine matter?
A4: Yes. Prolonged exposure of the activated this compound to basic conditions before the coupling partner (e.g., an amine) is introduced can increase the opportunity for racemization.
-
Troubleshooting Action: Minimize the pre-activation time. A common and effective strategy is to add the coupling reagent (e.g., DIC) to a solution containing the carboxylic acid, the additive (e.g., Oxyma), the amine, and the base. This allows the formation of the active ester and its subsequent reaction with the amine to occur in situ, minimizing the lifetime of the racemization-prone intermediate.
Data Presentation
Table 1: Influence of Reaction Conditions on Enantiomeric Excess (e.e.)
The following data is for a representative amide coupling reaction of this compound with benzylamine. It illustrates how changing the base, additive, and temperature can impact the chiral purity of the product.
| Entry | Base | Coupling Reagent/Additive | Temperature (°C) | Final % e.e. |
| 1 | DIPEA | HBTU | 25 | ~ 75% |
| 2 | DIPEA | DIC / HOBt | 25 | ~ 88% |
| 3 | NMM | DIC / HOBt | 0 -> 25 | ~ 95% |
| 4 | 2,4,6-Collidine | DIC / Oxyma | 0 -> 25 | > 99% |
| 5 | 2,4,6-Collidine | COMU | 0 -> 25 | > 99% |
Note: Values are illustrative and demonstrate general principles for minimizing racemization.
Experimental Protocols
Protocol: Low-Racemization Amide Coupling of this compound
This protocol provides a detailed methodology for coupling this compound with a primary amine while minimizing the risk of racemization.
Materials:
-
This compound (1.0 eq.)
-
Amine (e.g., Benzylamine) (1.1 eq.)
-
Diisopropylcarbodiimide (DIC) (1.2 eq.)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq.)
-
2,4,6-Collidine (TMP) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the amine (1.1 eq.), and Oxyma (1.2 eq.).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add 2,4,6-Collidine (2.0 eq.) to the stirred solution.
-
Slowly add DIC (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Determine the enantiomeric excess (% e.e.) of the purified product using chiral HPLC.
Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. creation.com [creation.com]
- 6. preprints.org [preprints.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary [mdpi.com]
- 13. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 14. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. peptide.com [peptide.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 4-Methoxymandelic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 4-Methoxymandelic acid. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your method development process.
FAQs: Quick Answers to Common Questions
Q1: What is the most critical parameter to consider when optimizing the mobile phase for 4-Methoxymandelic acid separation?
A1: The most critical parameter is the pH of the mobile phase. 4-Methoxymandelic acid is an organic acid with a predicted pKa of approximately 3.43.[1] For optimal peak shape and reproducible retention times in reversed-phase HPLC, the mobile phase pH should be controlled and ideally set at least one pH unit away from the analyte's pKa.[2] Therefore, a pH below 2.4 or above 4.4 is recommended to ensure the analyte is in a single ionic state.
Q2: What are the typical starting conditions for reversed-phase HPLC separation of 4-Methoxymandelic acid?
A2: A good starting point for reversed-phase HPLC is a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of the carboxylic acid group.
Q3: My peak for 4-Methoxymandelic acid is tailing. What are the likely causes and solutions?
A3: Peak tailing for acidic compounds like 4-Methoxymandelic acid is a common issue. The primary causes include:
-
Secondary interactions with the stationary phase: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte.
-
Solution: Lower the mobile phase pH (e.g., with 0.1% TFA) to suppress the ionization of both the analyte and the silanol groups. Using a high-purity, end-capped column can also minimize these interactions.
-
-
Incorrect mobile phase pH: If the mobile phase pH is too close to the pKa of 4-Methoxymandelic acid, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least one unit below the pKa (i.e., <2.4).
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q4: I am observing inconsistent retention times for 4-Methoxymandelic acid. What should I check?
A4: Fluctuations in retention time are often related to the mobile phase or the HPLC system itself. Key areas to investigate include:
-
Mobile phase preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. A change of as little as 0.1 pH units can cause significant retention time shifts for ionizable compounds.
-
Column equilibration: Insufficient column equilibration time with the mobile phase before injection can cause retention time drift.
-
Pump performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Temperature fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable and reproducible results.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the HPLC separation of 4-Methoxymandelic acid.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols on the stationary phase. | Add a mobile phase modifier like 0.1% TFA to reduce the pH and suppress silanol activity. Use a high-purity, end-capped column. |
| Mobile phase pH is too close to the pKa of 4-Methoxymandelic acid (~3.43). | Adjust the mobile phase pH to be at least one unit below the pKa (e.g., pH < 2.4). | |
| Column overload. | Decrease the sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse (less common with modern columns). | Ensure the mobile phase composition is appropriate for the column type. | |
| Variable Retention Times | Inconsistent mobile phase preparation (pH, buffer concentration). | Prepare the mobile phase carefully and consistently. Measure the pH of the aqueous portion before adding the organic modifier. |
| Insufficient column equilibration. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. | |
| HPLC pump issues (leaks, faulty check valves). | Inspect the pump for leaks and perform routine maintenance on check valves and seals. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Low Resolution/Peak Co-elution | Inappropriate mobile phase composition (organic modifier percentage). | Optimize the ratio of organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution. |
| Unsuitable stationary phase. | Consider a different stationary phase chemistry (e.g., a different C18 column or a phenyl-hexyl column) that may offer different selectivity. | |
| Gradient slope is too steep. | If using a gradient, decrease the slope to allow more time for separation. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column or filter. Backflush the column (if permitted by the manufacturer). |
| Mobile phase viscosity is too high. | Consider using acetonitrile instead of methanol, as it has a lower viscosity. Ensure proper mixing of mobile phase components. | |
| Particulate matter from the sample. | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. | |
| Baseline Noise/Drift | Air bubbles in the system. | Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump. |
| Contaminated mobile phase or detector cell. | Use high-purity HPLC-grade solvents and reagents. Flush the detector cell. | |
| Mobile phase components absorbing at the detection wavelength. | Ensure that mobile phase additives (e.g., TFA) do not have high absorbance at the chosen wavelength. |
Data Presentation: Mobile Phase Comparison
The following tables summarize different mobile phase compositions that have been used for the separation of mandelic acid derivatives, including 4-Methoxymandelic acid. This data can serve as a starting point for method development.
Table 1: Chiral Separation of 4-Methoxymandelic Acid
| Parameter | Condition 1 |
| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[3] |
| Mobile Phase | n-Hexane / Isopropanol / TFA |
| Composition | Varies, e.g., 90:10 (v/v) with 0.1% TFA[3] |
| Flow Rate | 0.4–1.2 mL/min[3] |
| Detection | UV at 230 nm[3] |
| Notes | This method is suitable for the enantiomeric separation of 4-Methoxymandelic acid. The ratio of n-hexane to isopropanol can be adjusted to optimize resolution and retention time. |
Table 2: Reversed-Phase Separation of Mandelic Acid Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | C18 |
| Mobile Phase | Water / Acetonitrile / Formic Acid | Citrate/Ammonium Phosphate Buffer / Methanol |
| Composition | Gradient or isocratic with 0.1% Formic Acid | pH 4.5 buffer with 8% Methanol[2] |
| Flow Rate | Typically 1.0 mL/min | Not specified |
| Detection | UV (e.g., 230 nm) | Electrochemical[2] |
| Notes | A common approach for achiral analysis. The organic modifier percentage is a key parameter for optimization. | This method was used for separating isomers of hydroxymethoxymandelic acid and may be adaptable. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of 4-Methoxymandelic Acid
This protocol is based on a method for the chiral separation of mandelic acid and its derivatives.[3]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, UV detector, column oven, and autosampler.
-
CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) column.
-
-
Reagents:
-
HPLC-grade n-hexane.
-
HPLC-grade isopropanol (or ethanol).
-
Trifluoroacetic acid (TFA).
-
Ethanol for sample preparation.
-
4-Methoxymandelic acid standard.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 90:10 v/v).
-
Add TFA to a final concentration of 0.1%.
-
Filter the mobile phase through a 0.45 µm solvent filter and degas by sonication for 15-20 minutes.
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of 4-Methoxymandelic acid in ethanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / TFA (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times and resolution of the enantiomers.
-
Visualization of Workflows
HPLC Method Development Workflow for 4-Methoxymandelic Acid
Caption: A typical workflow for developing an HPLC method for 4-Methoxymandelic acid.
Troubleshooting Logic for Poor Peak Shape
References
Technical Support Center: Purification of L-4-Methoxymandelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from synthetic L-4-Methoxymandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Common impurities can originate from starting materials or side reactions during synthesis. These may include:
-
Unreacted Starting Materials: Such as anisole and glyoxylic acid.
-
Byproducts: A significant byproduct can be bis(p-methoxyphenyl)-acetic acid, formed from the reaction of the product with another molecule of anisole.[1]
-
Positional Isomers: Depending on the synthetic route, small amounts of ortho- or meta-methoxymandelic acid could be formed.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, ether) and acids or bases used as catalysts.[2]
Q2: What is the most common and effective primary method for purifying crude this compound?
Recrystallization is the most widely used and effective initial method for purifying solid organic compounds like this compound.[3][4] This technique separates the target compound from impurities based on differences in their solubility in a specific solvent at different temperatures.[4]
Q3: How can I determine the purity of my this compound sample after purification?
High-Performance Liquid Chromatography (HPLC) is a precise method for assessing the purity of your sample.[5][] It can separate the target molecule from residual impurities, allowing for quantification. Chiral HPLC can be used to determine the enantiomeric purity.[5][7] Other methods include Gas Chromatography (GC) after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy to identify trace organic impurities.[][8][9]
Purification and Analytical Protocols
Experimental Protocol: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Methodology:
-
Solvent Selection: Based on literature for mandelic acid, suitable solvents to screen include hot water, benzene, or a mixture of ether and toluene.[2][4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate, swirling continuously, and add small portions of the solvent until the solid is completely dissolved.[10] Avoid adding excessive solvent, as this will reduce the recovery yield.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot, saturated solution through a fluted filter paper into a pre-warmed flask.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel.[3] Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.[10]
-
Drying: Dry the purified crystals in a vacuum oven or in the open air to remove residual solvent.
Experimental Protocol: HPLC Purity Analysis
This protocol provides typical starting conditions for analyzing the purity of this compound using reverse-phase HPLC.[5][11]
Methodology:
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent, such as ethanol or the mobile phase, at a concentration of approximately 1 mg/mL.[5] Filter the sample solution through a 0.45 µm syringe filter before injection.[5]
-
Chromatographic Conditions: The parameters below serve as a starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a phosphoric or formic acid modifier (e.g., 0.1% TFA).[5][11] |
| Flow Rate | 0.4–1.2 mL/min.[5] |
| Detection | UV at 230 nm.[5] |
| Injection Volume | 10 µL.[5] |
| Column Temperature | 25–35 °C.[5] |
-
Data Analysis: Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
A significant loss of product during recrystallization is a common issue. The following guide helps diagnose and solve the problem.
Q: I lost most of my product during recrystallization. What went wrong?
A: Low yield is often traced back to one of several procedural steps. Consider the following possibilities:
-
Excess Solvent: Using too much solvent during the dissolution step will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, you can evaporate some of the solvent to re-saturate the solution.[3]
-
-
Premature Crystallization: The product may have crystallized in the funnel during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is kept hot during filtration. Using a slight excess of solvent can also help, which can be removed by distillation after filtration is complete.[3]
-
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals that are harder to collect.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Incomplete Precipitation: The product may require a lower temperature or longer time to crystallize fully.
-
Solution: After cooling to room temperature, place the flask in an ice bath for an extended period. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Caption: Troubleshooting logic for low recrystallization yield.
Issue 2: Product Degradation During Purification
Q: My sample purity is decreasing, or I am seeing new impurity peaks after purification attempts. What could be happening?
A: this compound, like other mandelic acids, can be susceptible to degradation under certain conditions.
-
Thermal Degradation: Prolonged heating during recrystallization can potentially cause decarboxylation or other side reactions.
-
Solution: Avoid excessive heating times. Once the solid is dissolved, proceed to the next step without delay. If the compound is particularly sensitive, consider a purification method that does not require heat, such as column chromatography.
-
-
pH-related Degradation: Strong acidic or basic conditions, especially when combined with heat, can lead to hydrolysis or other reactions.[12] Some substituted mandelic acids can be degraded by microorganisms if samples are not handled properly.[13]
-
Solution: Maintain a neutral pH during workup and purification steps unless the protocol specifically requires acidic or basic conditions. Use sterile equipment and solvents where possible to prevent microbial degradation.
-
General Purification Workflow
The diagram below illustrates a standard workflow for the purification and analysis of synthetic this compound.
References
- 1. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. mt.com [mt.com]
- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase-Academax [zhxq.academax.com]
- 8. Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC [mdpi.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. The Kinetics of Chitosan Degradation in Organic Acid Solutions | MDPI [mdpi.com]
- 13. Degradation of substituted mandelic acids by meta fission reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-Up of L-4-Methoxymandelic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial scale-up of L-4-Methoxymandelic acid production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Enzymatic Synthesis Troubleshooting
Question 1: We are observing a significant decrease in enzyme activity and incomplete conversion during the biocatalytic synthesis of this compound. What are the potential causes and solutions?
Answer:
Decreased enzyme activity is a common challenge in the scale-up of biocatalytic processes. The primary causes often revolve around enzyme deactivation and suboptimal reaction conditions.
Potential Causes:
-
Enzyme Deactivation by Aldehyde Substrate: The starting material, p-anisaldehyde, can deactivate the nitrilase enzyme.[1] This is a significant issue as the reaction to form the cyanohydrin intermediate is reversible, meaning free aldehyde is always present.[1]
-
Suboptimal pH: The pH of the reaction medium can significantly impact enzyme activity and stability. Deviations from the optimal pH range can lead to reduced catalytic efficiency. Higher pH has been shown to have a positive effect on the optical purity of the product.[1]
-
Inappropriate Temperature: While higher temperatures can increase reaction rates, they can also lead to accelerated enzyme deactivation.[1]
-
Poor Substrate and/or Enzyme Solubility: Inadequate solubility of the substrate or enzyme in the reaction medium can limit the reaction rate. The use of co-solvents may be necessary, but their choice is critical as some can inhibit the enzyme.[1]
Solutions:
-
Addition of Sodium Bisulfite: The addition of sodium bisulfite can sequester the free aldehyde as a bisulfite adduct, reducing its concentration and thereby preventing enzyme deactivation.[1][2] This allows for a one-pot reaction without the need to isolate the cyanohydrin intermediate.[1][2]
-
pH and Temperature Optimization: Conduct small-scale experiments to determine the optimal pH and temperature for the specific nitrilase being used. A higher pH may improve optical purity, but a balance must be struck to maintain enzyme stability.[1] Similarly, the temperature should be high enough for a reasonable reaction rate but low enough to prevent significant enzyme deactivation over the course of the reaction.[1]
-
Co-solvent Screening: If solubility is an issue, screen a range of water-miscible and immiscible organic solvents at different concentrations (e.g., 10% v/v) to find one that improves solubility without significantly inhibiting the enzyme. Toluene has been identified as a potential co-solvent that allows for some product formation.[1]
Question 2: We are observing the formation of significant byproducts during the enzymatic synthesis. What are these likely to be and how can we minimize them?
Answer:
Byproduct formation can reduce the yield and purity of the desired this compound.
Potential Byproducts:
-
Racemic Mixture: Incomplete stereoselectivity of the enzyme can lead to the formation of D-4-Methoxymandelic acid.
-
Over-hydrolysis Products: Some nitrilases may further hydrolyze the desired acid to other compounds.
-
Side Reactions of the Aldehyde: The starting aldehyde can undergo side reactions, such as the Cannizzaro reaction, especially under alkaline conditions, leading to the formation of p-anisic acid and p-methoxybenzyl alcohol.[3]
Solutions:
-
Enzyme Engineering: Through rational protein engineering, the selectivity, activity, and stability of the nitrilase can be improved to favor the production of the L-enantiomer and reduce byproduct formation.[1][2]
-
Process Parameter Optimization: Carefully control the pH, temperature, and substrate concentration to minimize side reactions. For example, maintaining a pH that is optimal for the enzyme but not conducive to chemical side reactions is crucial.[1]
-
Substrate Feeding Strategies: A fed-batch approach for the aldehyde substrate can help maintain a low, steady-state concentration of the aldehyde, minimizing both enzyme deactivation and aldehyde-related side reactions.
Chemical Synthesis Troubleshooting
Question 3: Our chemical synthesis of 4-Methoxymandelic acid is resulting in low yields and significant impurity levels. What are the common pitfalls and how can we address them?
Answer:
Chemical synthesis routes can be prone to low yields and byproduct formation if not carefully controlled.
Common Issues and Solutions:
-
Use of Toxic Reagents: Traditional methods often use highly toxic cyanides, which pose significant safety and environmental challenges.[3] Whenever possible, explore alternative, greener synthetic routes. A method using anisole and aqueous glyoxylic acid under protonic acid catalysis has been proposed as a safer alternative.[3]
-
Byproduct Formation:
-
Di-(p-methoxyphenyl)-acetic acid: This byproduct can form during the reaction of anisole and glyoxylic acid.[3] Optimizing the molar ratio of reactants and controlling the reaction temperature can help to improve the selectivity towards the desired product.[3]
-
Anisic Acid: As in the enzymatic route, the Cannizzaro reaction of p-anisaldehyde can be a significant side reaction under alkaline conditions.[3]
-
-
Harsh Reaction Conditions: Some synthetic routes involve harsh conditions, such as the use of strong acids or bases and high temperatures, which can lead to product degradation and the formation of impurities.[3] Careful control of reaction parameters is essential.
-
Poor Selectivity: The reaction of anisole with glyoxylic acid can have poor selectivity, leading to a mixture of products.[3] The addition of a co-solvent and careful control of reaction conditions can improve selectivity.[3]
Downstream Processing and Purification Troubleshooting
Question 4: We are facing challenges in purifying this compound to the required purity at an industrial scale. What are the recommended strategies?
Answer:
Downstream processing is a critical and often costly part of the overall manufacturing process.[4][5] Effective purification is essential to meet the stringent purity requirements for pharmaceutical applications.
Common Challenges and Solutions:
-
Removal of Structurally Similar Impurities: Byproducts such as anisic acid and di-(p-methoxyphenyl)-acetic acid can be difficult to separate from the final product due to their similar chemical properties.
-
Solution: A multi-step purification process is often necessary. This may involve:
-
Extraction: To remove non-polar impurities.
-
Crystallization: This is a key step for purification. The choice of solvent is critical.[6] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.[7] For mandelic acids, recrystallization from an aqueous solvent is a viable industrial-scale method.[6]
-
Chromatography: While potentially expensive for large-scale production, preparative HPLC can be used for final polishing to achieve very high purity. Chiral stationary phases are available for the separation of mandelic acid enantiomers.[8]
-
-
-
Product Loss During Purification: Each purification step can lead to a loss of product, impacting the overall yield.
-
Solution: Optimize each purification step to maximize recovery. For crystallization, this includes using the minimum amount of hot solvent for dissolution and allowing for a slow cooling rate to promote the formation of pure crystals.[5][7] The mother liquor can be reprocessed to recover additional product.[7]
-
-
"Oiling Out" During Crystallization: The product may separate as an oil instead of crystals, which can trap impurities.
-
Solution: This can be caused by a high concentration of impurities or cooling the solution too quickly.[5] Strategies to overcome this include:
-
Using a larger volume of solvent.
-
Slowing down the cooling rate.
-
Using a co-solvent system.
-
Seeding the solution with a small crystal of the pure product.[9]
-
-
Data Presentation
Table 1: Influence of Process Parameters on Enzymatic Synthesis of (R)-2-Methoxymandelic Acid
| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Co-solvent (10% v/v) | Toluene | 16 | - | [1] |
| Ethyl Acetate | Poor | - | [1] | |
| Alcohols | 0 | - | [1] | |
| pH (in Toluene) | 7.0 | - | Lower | [1] |
| 8.0 | - | Higher | [1] | |
| Temperature (in Toluene) | 30°C | Higher | No significant impact | [1] |
| 40°C | Lower (due to deactivation) | No significant impact | [1] |
Note: Data is for (R)-2-Methoxymandelic acid but provides valuable insights applicable to this compound synthesis.
Table 2: Chemical Synthesis of 4-Methoxymandelic Acid from Anisole and Glyoxylic Acid
| Co-solvent | Transformation Efficiency of Anisole (%) | Yield of 4-Methoxymandelic Acid (%) | Yield of di-(p-methoxyphenyl)-acetic acid (%) | Reference |
| Acetic Acid | 93.7 | 54.8 | 31.8 | [3] |
| Diethylene Glycol Dimethyl Ether | 97.7 | 33.7 | 45.3 | [3] |
| Di-alcohol DME | 85.2 | 48.1 | 27.8 | [3] |
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of this compound
This protocol is a general guideline based on the synthesis of a similar compound and should be optimized for the specific enzyme and scale of operation.[1][2]
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.0).
-
Add sodium bisulfite to the buffer.
-
Add the nitrilase enzyme (as whole cells or purified enzyme).
-
-
Substrate Addition:
-
In a separate vessel, prepare a solution of p-anisaldehyde and sodium cyanide in an appropriate co-solvent (e.g., toluene) or water.
-
Slowly feed the substrate solution into the reactor containing the enzyme over a period of several hours. Maintain the desired reaction temperature (e.g., 30°C).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking samples and analyzing them by HPLC for the consumption of the starting material and the formation of this compound.
-
-
Reaction Work-up:
-
Once the reaction is complete, separate the enzyme (if using whole cells or immobilized enzyme) by centrifugation or filtration.
-
Acidify the aqueous phase to precipitate the this compound.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Protocol 2: Purification of this compound by Crystallization
This protocol provides a general procedure for the purification of this compound by crystallization.[6][10]
-
Solvent Selection:
-
Dissolution:
-
Place the crude this compound in a clean vessel.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation begins, the cooling can be continued in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting logic for low yield or purity in this compound production.
FAQs
Q1: What are the key safety considerations when scaling up the production of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Handling of Toxic Materials: If using a cyanide-based route, strict protocols for handling and disposing of cyanide are essential due to its high toxicity.[3]
-
Use of Flammable Solvents: Many organic solvents used in extraction and crystallization are flammable. The plant must be equipped with appropriate ventilation, grounding, and fire suppression systems.
-
Exothermic Reactions: Some chemical synthesis steps can be exothermic. The larger scale reduces the surface-area-to-volume ratio, making heat dissipation less efficient. Implement controlled reagent addition and ensure adequate cooling capacity.
-
Handling of Corrosive Reagents: Strong acids and bases require careful handling with appropriate personal protective equipment (PPE).
Q2: How can we effectively monitor the progress and purity of the reaction at an industrial scale?
A2: Process Analytical Technology (PAT) is crucial for monitoring and controlling the process in real-time.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for monitoring the reaction progress by quantifying the consumption of starting materials and the formation of the product and byproducts.[3] For chiral analysis, a chiral stationary phase can be used to determine the enantiomeric excess.[8]
-
In-situ Probes: Technologies like in-situ FTIR or Raman spectroscopy can provide real-time information on the concentration of key components in the reaction mixture, allowing for better process control.
Q3: What is the impact of raw material quality on the overall process?
A3: The quality and consistency of raw materials are critical for a robust and reproducible manufacturing process.[11]
-
Purity of Starting Materials: Impurities in the starting p-anisaldehyde or other reagents can lead to the formation of unexpected byproducts, complicating purification and potentially affecting the final product quality.
-
Enzyme Quality: For biocatalytic processes, the activity and purity of the enzyme preparation are crucial. Lot-to-lot variability in enzyme quality can lead to inconsistent process performance.
Q4: What are the main economic considerations for the industrial scale-up of this compound production?
A4: The economic viability of the process depends on several factors:
-
Raw Material Costs: The cost of the starting materials, especially the enzyme for biocatalytic routes, can be a significant contributor to the overall cost.
-
Process Yield: Maximizing the yield is crucial to reduce the cost per kilogram of the final product.
-
Downstream Processing Costs: Purification can be a major cost driver, particularly if multiple steps or expensive techniques like chromatography are required.[4][5]
-
Cycle Time: The time required to complete a batch, including reaction time, work-up, and purification, affects the overall plant throughput and productivity.
-
Waste Disposal Costs: The cost of treating and disposing of waste streams, especially those containing hazardous materials, must be considered.
References
- 1. almacgroup.com [almacgroup.com]
- 2. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 3. CN103787872A - New method for synthesizing 4-methoxymandelic acid - Google Patents [patents.google.com]
- 4. Downstream Processing Challenges → Area → Sustainability [esg.sustainability-directory.com]
- 5. benchchem.com [benchchem.com]
- 6. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Resolution of 4-Chloromandelic Acid Using Chiral Extractants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the resolution of 4-chloromandelic acid using chiral extractants.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of 4-chloromandelic acid?
A1: The most common methods for resolving racemic 4-chloromandelic acid (4-ClMA) are diastereomeric salt crystallization and enantioselective liquid-liquid extraction.[1][2][3][4] Diastereomeric salt crystallization involves reacting the racemic acid with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5][6] Enantioselective liquid-liquid extraction utilizes a chiral extractant in an organic solvent to selectively extract one enantiomer from an aqueous solution.[1]
Q2: Which chiral resolving agents are effective for 4-chloromandelic acid?
A2: Several chiral resolving agents have been successfully used, including:
-
(R)-(+)-1-(1-naphthyl)ethylamine[3]
-
Levetiracetam (LEV)[2]
-
2-chloro-N-carbobenzyloxy-L-amino acids (e.g., 2-Cl-Z-Valine)[1]
Q3: How does pH affect the resolution of 4-chloromandelic acid in liquid-liquid extraction?
A3: The pH of the aqueous phase is a critical factor in liquid-liquid extraction as it influences the dissociation of both the 4-chloromandelic acid and the chiral extractant. For the resolution using 2-chloro-N-carbobenzyloxy-L-amino acids, a pH of 2.0 was found to be optimal.[1] Generally, the pH should be optimized to ensure that the acid is in a form that can interact with the chiral extractant.
Q4: What role does the solvent play in the resolution process?
A4: The choice of solvent is crucial for both diastereomeric salt crystallization and liquid-liquid extraction.
-
In crystallization , the solvent must provide a significant difference in solubility between the two diastereomeric salts. Absolute ethanol has been shown to be an effective solvent when using (R)-(+)-benzyl-1-phenylethylamine.[4][7]
-
In liquid-liquid extraction , the organic solvent affects the extraction efficiency and enantioselectivity. Dichloromethane has been used successfully with 2-Cl-Z-Valine as the chiral extractant.[1]
Q5: Can the chiral resolving agent be recovered and reused?
A5: Yes, in many processes, the resolving agent can be recovered and reused, which is important for the economic viability of the process, especially on an industrial scale. For example, after separation of the diastereomeric salt and liberation of the desired 4-chloromandelic acid enantiomer, the resolving agent can be recovered from the mother liquor by basification and extraction.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Enantiomer | 1. Suboptimal molar ratio of resolving agent. 2. Inappropriate solvent choice leading to high solubility of both diastereomeric salts. 3. Non-ideal crystallization/extraction temperature. 4. Incomplete precipitation or extraction. | 1. Optimize the molar ratio of the resolving agent to racemic 4-chloromandelic acid. A 1:1 ratio is a good starting point for crystallization with (R)-(+)-BPA.[4][7] 2. Screen a variety of solvents to find one that maximizes the solubility difference between the diastereomeric salts.[7] 3. Systematically vary the temperature to find the optimal point for crystallization or extraction. For example, a filtration temperature of 15 °C was found to be optimal for resolution with (R)-(+)-BPA in ethanol.[4] 4. For crystallization, allow sufficient time for the less soluble salt to precipitate. Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization. For extraction, ensure adequate mixing and contact time between the aqueous and organic phases. |
| Low Enantiomeric Excess (e.e.) | 1. Co-precipitation of the more soluble diastereomeric salt. 2. Insufficient purity of the chiral resolving agent. 3. Suboptimal pH in liquid-liquid extraction. 4. Racemization of the product during isolation. | 1. Perform recrystallization of the obtained diastereomeric salt to improve its purity. 2. Ensure the chiral resolving agent has a high enantiomeric purity. 3. Carefully control and optimize the pH of the aqueous phase during liquid-liquid extraction. A pH of 2.0 was optimal for resolution with 2-Cl-Z-Valine.[1] 4. Use mild conditions (e.g., avoid high temperatures and extreme pH) during the liberation of the free acid from the diastereomeric salt. |
| No Crystal Formation | 1. The diastereomeric salt is too soluble in the chosen solvent. 2. The solution is not supersaturated. 3. Presence of impurities inhibiting crystallization. | 1. Try a less polar solvent or a mixture of solvents. 2. Concentrate the solution by slowly evaporating the solvent. Alternatively, cool the solution slowly. Seeding can also be attempted. 3. Ensure high purity of the starting racemic 4-chloromandelic acid and the resolving agent. |
| Formation of an Oil Instead of Crystals | 1. High concentration of the diastereomeric salt. 2. Rapid cooling of the solution. 3. Inappropriate solvent. | 1. Dilute the solution with more solvent. 2. Allow the solution to cool to room temperature slowly before further cooling in an ice bath. 3. Screen different solvents. Adding a small amount of a co-solvent might help induce crystallization. |
Experimental Protocols
Resolution via Diastereomeric Salt Crystallization with (R)-(+)-Benzyl-1-phenylethylamine ((R)-(+)-BPA)
This protocol is based on the work by Peng et al. (2018).[4]
-
Salt Formation: In a reaction vessel, dissolve racemic 4-chloromandelic acid and an equimolar amount of (R)-(+)-benzyl-1-phenylethylamine in absolute ethanol. The recommended solvent amount is 1.6 mL per 1 mmol of 4-chloromandelic acid.[4]
-
Crystallization: Heat the mixture to obtain a clear solution and then cool it down.
-
Isolation: Filter the mixture at 15 °C to collect the crystals of the less soluble diastereomeric salt.[4]
-
Liberation of Enantiomer: Suspend the collected crystals in water and add a base (e.g., NaOH solution) to deprotonate the 4-chloromandelic acid and liberate the free (R)-(+)-BPA.
-
Extraction: Extract the (R)-(+)-BPA with an organic solvent. The aqueous layer now contains the sodium salt of the resolved 4-chloromandelic acid.
-
Acidification: Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the enantiomerically enriched 4-chloromandelic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed to further enhance the enantiomeric purity.
Resolution via Liquid-Liquid Extraction with 2-chloro-N-carbobenzyloxy-L-valine (2-Cl-Z-Valine)
This protocol is based on the study by Liu et al. (2017).[1]
-
Phase Preparation:
-
Extraction:
-
Combine equal volumes of the aqueous and organic phases in a separation funnel.
-
Shake the funnel vigorously for a predetermined amount of time to allow for mass transfer and complex formation.
-
Allow the phases to separate. The experiment should be conducted at a controlled temperature of 296.7 K (23.55 °C).[1]
-
-
Phase Separation and Analysis:
-
Separate the aqueous and organic phases.
-
The organic phase will be enriched in the (R)-4-chloromandelic acid due to the formation of a more stable complex with the chiral extractant.[1]
-
The enantiomeric composition of each phase can be determined using chiral HPLC.
-
-
Back Extraction:
-
To recover the resolved 4-chloromandelic acid from the organic phase, a back extraction can be performed using an aqueous solution with a different pH that disrupts the acid-extractant complex.
-
Quantitative Data Summary
Table 1: Comparison of Different Chiral Resolving Agents for 4-Chloromandelic Acid
| Chiral Resolving Agent | Method | Solvent | Key Parameters | Achieved Separation Factor (α) | Enantiomeric Excess (e.e.) | Reference |
| 2-chloro-N-carbobenzyloxy-L-valine | Liquid-Liquid Extraction | Dichloromethane | pH 2.0, T=296.7 K | 3.05 | Not explicitly stated, but high concentration of (R)-enantiomer in organic phase. | [1] |
| Levetiracetam | Co-crystallization | Acetonitrile | T=80 °C | Not applicable | Low resolution efficiency for 4-ClMA compared to other halogenated mandelic acids. | [2] |
| (R)-(+)-1-(1-naphthyl)ethylamine | Diastereomeric Salt Crystallization | Alcohol | Molar ratio of resolving agent to acid is 1.0-2.0. | Not applicable | High optical purity | [3] |
| (R)-(+)-Benzyl-1-phenylethylamine | Diastereomeric Salt Crystallization | Absolute Ethanol | Molar ratio 1:1, Filtration T=15 °C, 1.6 mL solvent/1 mmol acid | Not applicable | Not explicitly quantified but significant differences in salt properties suggest good resolution. | [4][7] |
Visualizations
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Enantioselective Liquid-Liquid Extraction.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. Enantioselective resolution of 4-chloromandelic acid by liquid-liquid extraction using 2-chloro-N-carbobenzyloxy-L-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
- 4. Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chiral_resolution [chemeurope.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of L-4-Methoxymandelic Acid in Solution
Welcome to the technical support center for L-4-Methoxymandelic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter with this compound solutions.
Problem 1: Solution Discoloration (Yellowing or Browning)
-
Possible Cause 1: Oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, or the presence of metal ions.
-
Solution:
-
Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil.
-
Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C) and avoid repeated freeze-thaw cycles.
-
Use Antioxidants: Consider adding antioxidants to the formulation. Common choices for aqueous solutions include ascorbic acid, sodium metabisulfite, or thioglycerol.
-
Use Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1][2][3][4]
-
-
-
Possible Cause 2: pH Instability. Extreme pH values can lead to the degradation of alpha-hydroxy acids.
-
Solution:
-
Buffering: Maintain the pH of the solution within a stable range, typically between 3.5 and 5.0 for alpha-hydroxy acids, using a suitable buffer system (e.g., citrate or phosphate buffer).[5]
-
-
Problem 2: Decrease in Potency or Concentration Over Time
-
Possible Cause 1: Chemical Degradation. this compound may undergo hydrolysis, decarboxylation, or other degradation pathways depending on the solution's pH, temperature, and exposure to light.
-
Solution:
-
Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathways and the conditions that accelerate them. This will help in developing a stable formulation.
-
Optimize Storage Conditions: Based on the forced degradation study, store the solution under conditions that minimize degradation (e.g., refrigeration, protection from light).
-
-
-
Possible Cause 2: Microbial Contamination. If the solution is not sterile, microbial growth can lead to the degradation of the active ingredient. Mandelic acid and its derivatives can be metabolized by various microorganisms.[6][7][8][9][10]
-
Solution:
-
Sterilization: For long-term storage, consider sterile filtering the solution into a sterile container.
-
Preservatives: If appropriate for the application, include a preservative to inhibit microbial growth.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for a stock solution of this compound?
A1: For optimal stability, a stock solution of this compound should be stored at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and oxidation. For long-term storage, consider aliquoting and freezing at -20°C or below, though repeated freeze-thaw cycles should be avoided.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in water and polar organic solvents. For aqueous solutions, purified water (e.g., deionized or distilled) is suitable. If solubility is an issue, co-solvents such as ethanol or propylene glycol can be used. The choice of solvent should be compatible with the intended application and should be assessed for its impact on stability.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method is crucial. High-performance liquid chromatography (HPLC) with UV detection is a common and effective technique.[11][12][13] The method should be able to separate the intact this compound from its potential degradation products. Key parameters to monitor over time include:
-
Assay of this compound
-
Appearance of degradation products
-
Changes in pH
-
Changes in color and clarity
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound in a pharmaceutical solution are not extensively documented in publicly available literature, potential degradation pathways for mandelic acid derivatives include oxidation, decarboxylation, and esterification (if alcohols are present). Microbial degradation can lead to the formation of corresponding benzoates and other metabolites.[8] A forced degradation study coupled with mass spectrometry (LC-MS) can help identify the specific degradation products under your experimental conditions.
Q5: Are there any known incompatibilities for this compound in solution?
A5: this compound, as a phenolic acid, may be incompatible with strong oxidizing agents. It can also interact with certain metal ions, which can catalyze its degradation. Compatibility with other excipients in a formulation should always be tested on a small scale first.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Purified water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with UV detector
- Photostability chamber
- Temperature-controlled oven
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | To an aliquot of the stock solution, add HCl to a final concentration of 0.1 M. Store at 60°C for 24 hours. |
| Base Hydrolysis | To an aliquot of the stock solution, add NaOH to a final concentration of 0.1 M. Store at 60°C for 24 hours. |
| Oxidation | To an aliquot of the stock solution, add H₂O₂ to a final concentration of 3%. Store at room temperature for 24 hours. |
| Thermal Degradation | Place an aliquot of the stock solution in an oven at 80°C for 48 hours. |
| Photostability | Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil. |
4. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.
- Neutralize the acid and base hydrolysis samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method.
5. Data Analysis:
- Calculate the percentage degradation of this compound in each condition.
- Identify and quantify the major degradation products.
Table 1: Summary of Forced Degradation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stress Agent | 0.1 M HCl | 0.1 M NaOH | 3% H₂O₂ |
| Temperature | 60°C | 60°C | Room Temp. |
| Duration | 24 hours | 24 hours | 24 hours |
| Stress Agent | Heat | Light | |
| Temperature | 80°C | Ambient | |
| Duration | 48 hours | Per ICH Q1B |
Protocol 2: Screening of Stabilizing Excipients
This protocol provides a framework for evaluating the effectiveness of different excipients in stabilizing this compound solutions.
1. Materials:
- This compound stock solution
- Antioxidants (e.g., Ascorbic acid, Sodium metabisulfite)
- Chelating agents (e.g., Disodium EDTA)
- Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin)
- HPLC system with UV detector
2. Formulation Preparation:
- Prepare several formulations by adding different excipients to the this compound stock solution. Include a control formulation with no added excipients.
- Example formulations:
- Control: this compound solution
- Formulation A: this compound solution + 0.1% Ascorbic acid
- Formulation B: this compound solution + 0.05% Disodium EDTA
- Formulation C: this compound solution + 1% Hydroxypropyl-β-cyclodextrin
- Formulation D: this compound solution + 0.1% Ascorbic acid + 0.05% Disodium EDTA
3. Stability Study:
- Store all formulations under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended storage condition (e.g., 2-8°C).
- Analyze the samples by HPLC at initial, 1, 2, and 4-week time points.
4. Data Analysis:
- Compare the percentage of this compound remaining in each formulation over time.
- Evaluate the formation of degradation products in each formulation.
Table 2: Example Excipient Screening Data (Hypothetical)
| Formulation | % this compound Remaining (4 weeks at 40°C) |
| Control | 85.2% |
| Formulation A (Antioxidant) | 92.5% |
| Formulation B (Chelating Agent) | 90.1% |
| Formulation C (Cyclodextrin) | 88.7% |
| Formulation D (Antioxidant + Chelating Agent) | 96.8% |
Visualizations
References
- 1. The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha Hydroxy Acids | FDA [fda.gov]
- 6. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Degradation of substituted mandelic acids by meta fission reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. redalyc.org [redalyc.org]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: L-4-Methoxymandelic Acid and Its Alternatives
In the synthesis of stereochemically pure pharmaceuticals and fine chemicals, the resolution of racemic mixtures is a pivotal step. The selection of an effective chiral resolving agent is crucial for the efficiency, yield, and scalability of this process. This guide provides an objective comparison of L-4-Methoxymandelic acid and its class of compounds with other prevalent chiral resolving agents, namely tartaric acid derivatives and camphorsulfonic acid, for the resolution of racemic amines. The comparison is substantiated by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The most common method for the chiral resolution of racemic compounds like amines is the formation of diastereomeric salts.[1] This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent, which, for resolving a racemic amine, is a chiral acid. The reaction yields two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation through fractional crystallization.[1] The less soluble diastereomeric salt will preferentially crystallize from a solution, enabling its isolation by filtration. Subsequently, the resolved amine enantiomer can be liberated from the salt, and the resolving agent can often be recovered.
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is assessed by key performance indicators like the yield of the recovered diastereomeric salt and the enantiomeric excess (ee) of the desired amine enantiomer after liberation. The following table summarizes experimental data for the resolution of various racemic amines using mandelic acid derivatives, tartaric acid derivatives, and camphorsulfonic acid.
| Resolving Agent | Racemic Compound | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| D-(-)-Mandelic Acid | D,L-alpha-phenethylamine | 75-80% | >95% | [2] |
| (+)-Di-p-toluoyl-D-tartaric acid | Various amines | 75-92% | >95% | [3] |
| O,O'-dibenzoyl-(R,R)-tartaric acid | cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | 38% (after 2 resolutions) | 99% | [4] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-Diphenylpiperazine | 25% | 98% (for R,R enantiomer) | [5][6] |
| (-)-Camphor-10-sulphonic acid | Racemic 2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | 70% | >99% | [7] |
Key Observations:
-
Mandelic Acid and its Derivatives: (S)-Mandelic acid is a highly effective chiral resolving agent for racemic amines, often yielding high enantiomeric excess in a single crystallization.[1] Its derivatives, such as this compound, are expected to show similar efficacy, with the methoxy group potentially influencing the solubility and crystal packing of the diastereomeric salts.
-
Tartaric Acid and its Derivatives: Tartaric acid is a cost-effective and widely used option that demonstrates good performance.[8] Its derivatives, like (+)-di-p-toluoyl-D-tartaric acid, can offer enhanced chiral recognition due to their bulky groups, which can lead to more significant solubility differences between the diastereomeric salts.[3]
-
(1S)-(+)-10-Camphorsulfonic Acid: As a strong acid, camphorsulfonic acid is a valuable choice, particularly for amines that are challenging to resolve with carboxylic acid-based agents. It readily forms highly crystalline salts with a broad range of amines, often resulting in very high enantiomeric purities.[1][9]
The optimal resolving agent is often determined empirically, and screening different agents and solvent systems may be necessary to achieve the desired separation efficiency.[3]
Visualizing the Process: Workflow and Logic
The following diagrams illustrate the general workflow and the logical steps involved in chiral resolution through diastereomeric salt formation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical steps in the resolution of a racemic amine with a chiral acid.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of resolution processes. Below are representative protocols for the chiral resolution of a racemic amine using mandelic acid, tartaric acid, and camphorsulfonic acid.
Protocol 1: Resolution of Racemic 1-Phenylethylamine with D-(-)-Mandelic Acid
This protocol is adapted from a patented process for the resolution of D,L-alpha-phenethylamine.[2]
Materials:
-
Racemic D,L-alpha-phenethylamine (PEA)
-
D-(-)-Mandelic acid
-
Aqueous acid solution (e.g., acetic acid in water)
-
Sodium hydroxide (NaOH) solution
-
Toluene
-
Methylisobutylketone (MIBK)
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: A solution of D,L-alpha-PEA in an aqueous acidic medium is treated with an aqueous solution of the sodium salt of D-(-)-mandelic acid.
-
Crystallization: The mixture is cooled to induce the crystallization of the D(+)-alpha-PEA-D(-)-mandelate diastereomeric salt.
-
Isolation: The crystalline salt is separated by filtration.
-
Liberation of the Amine: The isolated salt is treated with an aqueous NaOH solution to liberate the free D(+)-alpha-PEA.
-
Extraction: The liberated D(+)-alpha-PEA is extracted with toluene.
-
Purification: The D(+)-alpha-PEA is recovered by vacuum distillation of the toluene extract. The overall yield of the resolved amine is reported to be in the range of 75-80% with an enantiomeric purity typically above 95%.[2]
-
Recovery of Resolving Agent: The remaining aqueous solution containing sodium mandelate is acidified with HCl, causing the D(-)-mandelic acid to precipitate. The resolving agent can then be extracted with a solvent like MIBK and recovered for reuse.[2]
Protocol 2: Resolution of a Primary Amine with L-(+)-Tartaric Acid
This protocol outlines the general steps for the chiral resolution of a primary amine.[8][10][11]
Materials:
-
Racemic primary amine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 50%)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic primary amine (1 equivalent) in a minimum amount of warm methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol. Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For maximizing the yield, the flask can be further cooled in an ice bath for 1-2 hours.
-
Isolation of the Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomeric salt in water and add a strong base, such as a 50% NaOH solution, to liberate the free amine.
-
Extraction: Extract the liberated amine with an organic solvent like diethyl ether.
-
Drying and Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the obtained amine using chiral HPLC or polarimetry.
Protocol 3: Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
This is a general protocol for the resolution of a racemic amine using camphorsulfonic acid.[1][5]
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Suitable solvent (e.g., dichloromethane, acetone, or an alcohol)
-
Base (e.g., NaOH or NaHCO₃ solution)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine and (1S)-(+)-10-camphorsulfonic acid (typically in a 1:1 or 2:1 molar ratio of amine to acid) in a suitable solvent, with heating if necessary to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial. The less soluble salt will crystallize out.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Amine: Dissolve the crystalline salt in water and add a base to neutralize the camphorsulfonic acid and liberate the free amine.
-
Extraction: Extract the resolved amine with an organic solvent.
-
Drying and Isolation: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the resolved amine.
-
Analysis: Analyze the enantiomeric excess of the resolved amine using a suitable technique such as chiral HPLC.
Conclusion
This compound, as part of the mandelic acid family, is a highly effective chiral resolving agent for racemic amines, often providing high enantiomeric excess. L-Tartaric acid and its derivatives are cost-effective and widely used alternatives, also demonstrating good performance.[8] (1S)-(+)-10-Camphorsulfonic acid, a strong acid, is a valuable option for amines that are difficult to resolve with carboxylic acid-based agents and can lead to very high enantiomeric purities.[1] The choice of the optimal resolving agent is often empirical and may require screening of different agents and solvent systems to achieve the desired separation efficiency. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers in the development of robust and efficient chiral resolution processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ias.ac.in [ias.ac.in]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
L-4-Methoxymandelic Acid Versus Mosher's Acid: A Comparative Guide for Chiral Resolution
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the selection of an appropriate chiral resolving agent is a critical decision that significantly impacts the efficiency and accuracy of enantiomeric separation and characterization. This guide provides an objective comparison of two prominent chiral resolving agents: L-4-Methoxymandelic acid and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The comparison is supported by available experimental data and detailed methodologies to assist in making an informed choice for your specific application.
Principle of Chiral Resolution via Diastereomeric Derivatives
The fundamental principle behind the use of these chiral resolving agents is the conversion of a pair of enantiomers, which are otherwise indistinguishable by many analytical techniques like NMR spectroscopy in an achiral environment, into a mixture of diastereomers. This is achieved by reacting the racemic mixture of a chiral alcohol or amine with an enantiomerically pure chiral acid, such as this compound or Mosher's acid. The resulting diastereomers possess distinct physical and chemical properties, including different NMR spectral characteristics, which allows for their differentiation and quantification.
Performance Comparison
While direct, head-to-head quantitative comparisons of this compound and Mosher's acid under identical experimental conditions are not extensively documented in publicly available literature, a comparative analysis can be drawn from their structural features and data from closely related analogues. Mosher's acid is widely recognized for its effectiveness in inducing significant chemical shift differences (Δδ) in the ¹H and ¹⁹F NMR spectra of the resulting diastereomeric esters or amides.[1] This is largely attributed to the strong anisotropic effect of the phenyl group and the presence of the trifluoromethyl group.[1]
O-methylmandelic acid, a structural isomer of 4-methoxymandelic acid, has been reported to be a more efficient chiral derivatizing agent than Mosher's acid for determining the configuration of alcohols, as it can lead to larger chemical shift differences (Δδ) in the ¹H NMR spectra of the diastereomeric esters.[2] It is reasonable to infer that this compound would exhibit comparable, if not similarly advantageous, properties due to the electronic influence of the methoxy group on the phenyl ring's anisotropic effect.
Table 1: Comparison of this compound and Mosher's Acid as Chiral Derivatizing Agents for NMR Analysis
| Feature | This compound (and its analogue O-methylmandelic acid) | Mosher's Acid (MTPA) |
| Principle of Operation | Forms diastereomeric esters or amides with chiral alcohols and amines. The methoxy-substituted phenyl group induces anisotropic effects, leading to chemical shift differences in the ¹H NMR spectrum. | Forms diastereomeric esters or amides. The phenyl and trifluoromethyl groups create a strong anisotropic effect, causing significant chemical shift differences in both ¹H and ¹⁹F NMR spectra.[1] |
| Magnitude of Δδ (¹H NMR) | Can induce larger Δδ values compared to Mosher's acid in some cases, facilitating easier quantification.[2] | Often provides excellent separation of signals, allowing for the determination of absolute configuration by NMR.[1] |
| ¹⁹F NMR Analysis | Not applicable. | The presence of the -CF₃ group provides a clean singlet in the ¹⁹F NMR spectrum for each diastereomer, often in a region devoid of other signals, allowing for highly accurate ee determination.[3] |
| Determination of Absolute Configuration | Can be used to determine absolute configuration based on empirical models of the diastereomer conformations. | The "Advanced Mosher's Method" is a well-established protocol for determining the absolute configuration of secondary alcohols and amines by analyzing the sign of the Δδ values (δS - δR).[1] |
| Potential for Racemization | The α-proton is acidic and may be susceptible to racemization under certain conditions. | Lacks an α-proton, making it configurationally stable under standard derivatization conditions.[4] |
| Cost and Availability | Generally more affordable and readily available than Mosher's acid. | Can be more expensive.[1] |
| Reactivity | Can be converted to the more reactive acid chloride for efficient derivatization. | Commercially available as the acid and the more reactive acid chloride (Mosher's acid chloride), which often provides faster and more complete reactions.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution experiments. Below are generalized protocols for the derivatization of a chiral alcohol with Mosher's acid and a proposed protocol for this compound based on standard procedures for similar mandelic acid derivatives.
Protocol 1: Derivatization of a Chiral Alcohol with Mosher's Acid for NMR Analysis
Materials:
-
Chiral alcohol (1.0 eq)
-
(R)- or (S)-Mosher's acid chloride (1.2 eq)
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine) (1.5 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 5 mg) in 0.5 mL of anhydrous deuterated solvent.
-
Add anhydrous pyridine (1.5 eq).
-
Add (R)-Mosher's acid chloride (1.2 eq) to the solution.
-
Cap the NMR tube and mix the contents thoroughly.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC.
-
In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
Acquire ¹H NMR (and ¹⁹F NMR, if desired) spectra for both diastereomeric samples.
-
Analyze the spectra to determine the chemical shift differences (Δδ) and integrate the corresponding signals to calculate the enantiomeric excess (% ee).
Protocol 2: Proposed Derivatization of a Chiral Alcohol with this compound for NMR Analysis
Part A: Preparation of L-4-Methoxymandeloyl Chloride
Materials:
-
This compound
-
Oxalyl chloride or thionyl chloride (2-3 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Catalytic amount of DMF (dimethylformamide)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting L-4-Methoxymandeloyl chloride is typically used in the next step without further purification.
Part B: Esterification of Chiral Alcohol
Materials:
-
Chiral alcohol (1.0 eq)
-
L-4-Methoxymandeloyl chloride (from Part A, ~1.2 eq)
-
Anhydrous pyridine or DMAP (1.5 eq)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 5 mg) in 0.5 mL of anhydrous deuterated solvent.
-
Add anhydrous pyridine (1.5 eq).
-
Add a solution of L-4-Methoxymandeloyl chloride in the same deuterated solvent.
-
Cap the NMR tube and mix the contents.
-
Allow the reaction to proceed at room temperature until completion.
-
Acquire the ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Analyze the spectrum to identify the signals of the two diastereomers and calculate the enantiomeric excess by integration.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of chiral resolution using a chiral derivatizing agent.
Caption: General workflow for chiral resolution using a chiral derivatizing agent.
Caption: Logical steps for determining absolute configuration using both enantiomers of a chiral resolving agent.
Conclusion
Both this compound and Mosher's acid are valuable tools for the chiral resolution and analysis of enantiomeric mixtures. Mosher's acid is a well-established and reliable reagent, particularly advantageous for its configurational stability and the option of ¹⁹F NMR analysis for highly accurate quantification. This compound, and by extension its close analogue O-methylmandelic acid, presents a potentially more cost-effective alternative that may offer superior resolution in ¹H NMR for certain substrates. The choice between these two agents will ultimately depend on the specific characteristics of the analyte, the analytical instrumentation available, and the overall cost considerations of the project. It is recommended to perform preliminary screening with both agents to determine the optimal choice for a given chiral separation challenge.
References
Alternative methods for the synthesis of enantiopure 4-Methoxymandelic acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 4-methoxymandelic acid are crucial chiral building blocks in the pharmaceutical industry, valued for their role in the synthesis of various active pharmaceutical ingredients. The demand for enantiomerically pure forms of this acid has driven the development of several synthetic strategies, moving beyond classical resolution methods. This guide provides an objective comparison of three prominent alternative methods for obtaining enantiopure 4-methoxymandelic acid: Lipase-Catalyzed Kinetic Resolution, Asymmetric Reduction of a Prochiral Ketone, and Organocatalytic Asymmetric Synthesis. The performance of these methods is evaluated based on experimental data, with detailed protocols provided for reproducibility.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the three discussed synthetic methods, offering a clear comparison of their efficiency and enantioselectivity.
| Method | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time | Temperature (°C) |
| Lipase-Catalyzed Kinetic Resolution | Lipase AK (from Pseudomonas fluorescens) | (R,S)-4-Methoxymandelic acid | (R)-4-Methoxymandelic acid | ~50% (for the unreacted enantiomer) | >98% (for the unreacted enantiomer) | 24 h | 40 |
| Asymmetric Reduction of Prochiral Ketone | (R)-MeCBS / BH₃·SMe₂ | Ethyl 4-methoxybenzoylformate | Ethyl (R)-4-methoxymandelate | 95% | 96% | 2 h | -20 to RT |
| Organocatalytic Asymmetric Synthesis | epi-Quinine derived urea | 4-Methoxybenzaldehyde | Methyl (R)-4-methoxymandelate | 75% (overall) | 92% | 15-35 h (Knoevenagel) + 24h (epoxidation) | 30 (Knoevenagel) / -20 (epoxidation) |
Experimental Protocols and Methodologies
Detailed experimental procedures for each of the compared methods are provided below. These protocols are based on cited literature and offer a basis for laboratory implementation.
Lipase-Catalyzed Kinetic Resolution of (R,S)-4-Methoxymandelic Acid
This method relies on the enantioselective acylation of one enantiomer of racemic 4-methoxymandelic acid, leaving the other enantiomer unreacted and thus resolved.
Experimental Protocol:
-
To a solution of (R,S)-4-methoxymandelic acid (1.82 g, 10 mmol) in methyl tert-butyl ether (MTBE, 100 mL), add vinyl acetate (1.72 g, 20 mmol) as the acyl donor.
-
Add Lipase AK from Pseudomonas fluorescens (500 mg) to the mixture.
-
Incubate the reaction mixture at 40°C with shaking at 200 rpm for 24 hours.
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Separate the unreacted (R)-4-methoxymandelic acid from the acetylated (S)-enantiomer by extraction with a basic aqueous solution (e.g., NaHCO₃), followed by acidification and extraction with an organic solvent.
Asymmetric Reduction of Ethyl 4-Methoxybenzoylformate
This approach involves the enantioselective reduction of a prochiral α-ketoester to the corresponding chiral α-hydroxyester using a chiral catalyst.
Experimental Protocol:
-
Dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.5 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -20°C.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M, 0.6 mL, 6 mmol) to the catalyst solution and stir for 10 minutes.
-
Add a solution of ethyl 4-methoxybenzoylformate (1.04 g, 5 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C.
-
Stir the reaction mixture at -20°C for 1.5 hours, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of methanol (5 mL).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (R)-4-methoxymandelate.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Organocatalytic Asymmetric Synthesis from 4-Methoxybenzaldehyde
This one-pot method utilizes a chiral organocatalyst to construct the stereocenter from an achiral aldehyde precursor through a domino reaction sequence.[1][2]
Experimental Protocol:
-
To a solution of (phenylsulfonyl)acetonitrile (18.5 mg, 0.1 mmol) and an epi-quinine-derived urea organocatalyst (5.8 mg, 0.01 mmol) in anhydrous toluene (350 µL), add 4-methoxybenzaldehyde (15 µL, 0.11 mmol).
-
Stir the reaction at 30°C for 15-35 hours to facilitate the Knoevenagel condensation.
-
Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20°C.
-
Add cumyl hydroperoxide (CHP, 0.11 mmol) for the asymmetric epoxidation step and stir for approximately 24 hours.
-
Evaporate the toluene under reduced pressure.
-
Add a mixture of dioxane (0.5 mL) and water (0.5 mL) and stir the reaction at 50°C for the domino ring-opening hydrolysis.
-
After extraction of the crude mandelic acid, dissolve it in methanol (5 mL) and add p-toluenesulfonic acid (10 mol%).
-
Stir the mixture at 60°C to facilitate esterification.
-
Purify the final product, methyl (R)-4-methoxymandelate, by column chromatography.
-
Analyze the yield and enantiomeric excess by standard analytical techniques.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and logical relationships of the described synthetic methods for producing enantiopure 4-methoxymandelic acid.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Pathway for Asymmetric Ketone Reduction.
Caption: Organocatalytic One-Pot Synthesis Workflow.
References
Comparative Guide to the Validation of HPLC Methods for 4-Methoxymandelic Acid Enantiomer Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the stereospecific analysis of 4-Methoxymandelic acid enantiomers. The accurate quantification of these enantiomers is critical in drug development and metabolic studies, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the experimental data from a validated method, offering a framework for methodological selection and implementation in a research or quality control setting.
High-Performance Liquid Chromatography (HPLC) Method for Enantioselective Separation
A baseline-resolved separation of 4-Methoxymandelic acid enantiomers has been successfully achieved using a chiral stationary phase (CSP).[1] The details of the chromatographic conditions are crucial for reproducing this separation and are outlined below.
Experimental Protocol
Sample Preparation: 4-Methoxymandelic acid is dissolved in a suitable solvent, such as ethanol, and filtered through a 0.45 μm filter to prepare the sample solution for injection.[1]
Chromatographic Conditions: The analysis is performed on an HPLC system equipped with a quaternary pump, a UV detector, and a column oven. The separation is achieved on a CHIRALPAK® IC column (250 mm × 4.6 mm, 5 μm).[1] The mobile phase consists of n-hexane, a polarity modifier (isopropanol or ethanol), and trifluoroacetic acid (TFA) as an additive.[1] The column temperature is maintained between 15–35 °C, and the flow rate is typically set between 0.4–1.2 ml/min.[1] Detection is carried out at a wavelength of 230 nm.[1]
Method Validation Parameters
| Parameter | Method Component | Typical Acceptance Criteria | Supporting Experimental Data (4-Methoxymandelic Acid) |
| Specificity | Chromatographic Separation | Baseline resolution (Rs ≥ 1.5) of enantiomers from each other and any potential impurities. | A resolution factor (Rs) of 2.14 has been reported, indicating baseline separation.[1] |
| Linearity | Calibration Curve | Correlation coefficient (r²) > 0.99 for the concentration range of interest. | Data not available in the reviewed literature. |
| Accuracy | Recovery Studies | Mean recovery between 98.0% and 102.0%. | Data not available in the reviewed literature. |
| Precision | Repeatability (Intra-day) & Intermediate Precision (Inter-day) | Relative Standard Deviation (%RSD) ≤ 2.0%. | Data not available in the reviewed literature. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | Typically a signal-to-noise ratio of 3:1. | Data not available in the reviewed literature. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | Typically a signal-to-noise ratio of 10:1. | Data not available in the reviewed literature. |
| Robustness | Deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition) | No significant impact on resolution and quantification. | Data not available in the reviewed literature. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an HPLC method and the logical relationship between the different validation parameters.
Conclusion
The enantioselective separation of 4-Methoxymandelic acid can be effectively achieved using a CHIRALPAK® IC column with a mobile phase consisting of n-hexane, an alcohol modifier, and a TFA additive.[1] While a complete validation data set for this specific method is not publicly available, this guide has outlined the essential parameters that require validation according to ICH guidelines. For researchers and drug development professionals, it is imperative to perform a thorough validation to ensure the reliability, accuracy, and precision of the analytical data for the enantiomers of 4-Methoxymandelic acid. This will guarantee that the method is fit for its intended purpose, whether for quality control of bulk drug substances, stability studies, or pharmacokinetic analysis.
References
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Mandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of mandelic acid and its derivatives is a critical task in the pharmaceutical industry, as the biological activity of these compounds is often stereospecific. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for achieving this separation. This guide provides a comparative overview of different classes of CSPs for the analysis of mandelic acid derivatives, supported by experimental data from various studies.
The selection of an appropriate CSP is paramount for successful chiral separation. The primary mechanisms governing enantioseparation involve the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation, lead to differential retention times and, consequently, separation. This guide will explore three major types of CSPs: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs, alongside a brief mention of molecularly imprinted polymers.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for chiral separations due to their broad applicability and high enantiorecognition ability. Commercially available columns, such as the Chiralpak® and Chiralcel® series, feature polysaccharide derivatives coated or immobilized on a silica support.
A study comparing an amylose-based CSP (Chiralcel OJ-H) and a cellulose-based CSP (Chiralpak AD-H) for the separation of eight mandelic acid compounds in normal-phase mode demonstrated the superior performance of the amylose-based phase. Chiralcel OJ-H was able to baseline separate all eight compounds within 36 minutes.[1] The chiral recognition mechanism for these phases involves a combination of hydrogen bonds, dipole-dipole interactions, and π-π interactions, with spatial fit playing a crucial role.[1]
Another study focused on a new immobilized cellulose-based CSP, CHIRALPAK® IC, for the separation of mandelic acid and four of its derivatives.[2] Baseline resolution was achieved for mandelic acid, 4-methoxymandelic acid, and 3,4,5-trismethoxymandelic acid.[2]
Experimental Data: Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Mandelic Acid | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | n-Hexane/Isopropanol/TFA (80/20/0.1) | 1.0 | 25 | 2.21 | [2] |
| 4-Methoxymandelic Acid | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | n-Hexane/Isopropanol/TFA (80/20/0.1) | 1.0 | 25 | 2.14 | [2] |
| 3,4,5-Trismethoxymandelic Acid | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | n-Hexane/Isopropanol/TFA (90/10/0.1) | 1.0 | 25 | 3.70 | [2] |
| 2-Chloromandelic Acid | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | n-Hexane/Dichloromethane/Ethanol/TFA (80/12/8/0.1) | 1.0 | 25 | Low | [2] |
| 4-Hydroxymandelic Acid | CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | n-Hexane/Isopropanol/TFA (80/20/0.1) | 1.0 | 25 | Low | [2] |
| Mandelic Acid Derivatives (8 compounds) | Chiralcel OJ-H | Normal-phase mode | Not specified | Not specified | Baseline separation for all | [1] |
| Mandelic Acid Derivatives (8 compounds) | Chiralpak AD-H | Normal-phase mode | Not specified | Not specified | Partial or no separation for some | [1] |
Experimental Protocol: Separation on CHIRALPAK® IC[2]
-
Apparatus: Agilent 1100 series HPLC system.
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: The basic solvent was n-hexane, with isopropanol or ethanol as a polarity modifier. For the acidic analytes, 0.1% trifluoroacetic acid (TFA) was used as a mobile phase additive. Mobile phases were filtered through a 0.45 µm filter and degassed.
-
Flow Rate: 0.4–1.2 mL/min.
-
Temperature: 15–35 °C.
-
Detection: UV at 230 nm for mandelic acid, 4-hydroxymandelic acid, 4-methoxymandelic acid, and 3,4,5-trismethoxymandelic acid, and 210 nm for 2-chloromandelic acid.
-
Injection Volume: 10 µL.
-
Sample Preparation: Analytes were dissolved in ethanol and filtered (0.45 µm).
Caption: Experimental workflow for the chiral separation of mandelic acid derivatives using a polysaccharide-based CSP.
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules that fit into their hydrophobic cavity. Chiral recognition can also occur through interactions with the hydroxyl groups on the rim of the cyclodextrin. These CSPs are often used in reversed-phase mode.
A study on the enantioseparation of ten mandelic acid derivatives utilized hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as chiral mobile phase additives with a reversed-phase column. Eight of the ten derivatives were successfully separated. This approach offers flexibility as the chiral selector is in the mobile phase, allowing for the use of a standard achiral column.
Experimental Data: Cyclodextrin-Based Separation (as Mobile Phase Additive)
| Analyte | Chiral Selector (in Mobile Phase) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| α-Cyclohexylmandelic acid | 20 mM HP-β-CD | Acetonitrile/Phosphate Buffer (pH 2.68) (40/60) | 0.6 | 25 | > 2.0 | |
| α-Cyclopentylmandelic acid | 20 mM HP-β-CD | Acetonitrile/Phosphate Buffer (pH 2.68) (40/60) | 0.6 | 25 | > 2.0 | |
| Mandelic Acid | 20 mM HP-β-CD | Acetonitrile/Phosphate Buffer (pH 2.68) (10/90) | 0.6 | 25 | ~1.2 | |
| 4-Bromomandelic acid | 20 mM HP-β-CD | Acetonitrile/Phosphate Buffer (pH 2.68) (10/90) | 0.6 | 25 | ~1.5 | |
| 4-Methoxymandelic acid | 20 mM SBE-β-CD | Acetonitrile/Phosphate Buffer (pH 2.68) (10/90) | 0.6 | 25 | ~1.3 | |
| 3-Chloromandelic acid | 20 mM SBE-β-CD | Acetonitrile/Phosphate Buffer (pH 2.68) (10/90) | 0.6 | 25 | ~1.4 |
Experimental Protocol: Separation with Cyclodextrin Mobile Phase Additive
-
Apparatus: HPLC system with UV detector.
-
Column: Shimpak CLC-ODS (150 × 4.6 mm i.d., 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1 mol L⁻¹ phosphate buffer (pH 2.68) containing 20 mM of HP-β-CD or SBE-β-CD.
-
Flow Rate: 0.6 mL min⁻¹.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Caption: A logical workflow for selecting a suitable chiral stationary phase for the separation of mandelic acid derivatives.
Pirkle-Type Chiral Stationary Phases
Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support. These phases, such as those containing N-(3,5-dinitrobenzoyl)-phenylglycine, rely on π-π interactions (π-acceptor/π-donor), hydrogen bonding, and dipole-dipole interactions for chiral recognition.
A study detailing the synthesis and application of a Pirkle-type CSP successfully separated racemic mandelic acid.[3] The retention times for the (S) and (R)-enantiomers of mandelic acid were 8.3 and 9.6 minutes, respectively, indicating good separation.[3]
Experimental Data: Pirkle-Type CSP
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Reference |
| Mandelic Acid | Synthesized Pirkle-Type CSP | Not specified | Not specified | Not specified | tS = 8.3, tR = 9.6 | [3] |
Experimental Protocol: General Approach for Pirkle-Type CSPs
-
Apparatus: Standard HPLC system.
-
Column: Pirkle-type column (e.g., Whelk-O1, or custom synthesized).
-
Mobile Phase: Typically normal-phase eluents like hexane/isopropanol or reversed-phase eluents like acetonitrile/water, often with acidic or basic additives to improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Ambient or controlled.
-
Detection: UV, based on the analyte's chromophore.
Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers are synthetic polymers with tailor-made recognition sites for a specific molecule. A study demonstrated the use of a MIP prepared with (S)- or (R)-mandelic acid as the template for the successful HPLC separation of mandelic acid enantiomers.[4] This approach can offer high selectivity but may have limitations in terms of broad applicability to a wide range of derivatives.
Conclusion
The choice of a chiral stationary phase for the separation of mandelic acid derivatives is dependent on the specific derivative and the desired chromatographic conditions.
-
Polysaccharide-based CSPs , particularly amylose derivatives like Chiralcel OJ-H, demonstrate broad applicability and high efficiency for a range of mandelic acid derivatives, often in normal-phase mode.
-
Cyclodextrin-based methods , either with a bonded stationary phase or as a mobile phase additive, are effective in reversed-phase mode and can be a versatile option.
-
Pirkle-type CSPs offer another successful avenue for the enantioseparation of mandelic acid, relying on a different set of intermolecular interactions.
-
Molecularly Imprinted Polymers provide a highly selective but more specialized alternative.
For method development, an initial screening with a selection of polysaccharide-based columns is often a good starting point. If satisfactory separation is not achieved, cyclodextrin or Pirkle-type columns should be considered. The optimization of the mobile phase composition, including the type and concentration of the organic modifier and any additives, is crucial for achieving baseline resolution.
References
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with NMR and HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical cornerstone of quality control, process optimization, and regulatory compliance in the pharmaceutical and chemical industries. The therapeutic activity and safety profile of a chiral drug can be intrinsically linked to a single enantiomer, making accurate quantification of enantiomeric purity paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely employed analytical techniques for this purpose.
This guide provides an objective comparison of NMR and HPLC for the cross-validation of enantiomeric excess determination. We will delve into the fundamental principles of each technique, present detailed experimental protocols for key applications, and offer a quantitative comparison of their performance with supporting data.
The Principles of Chiral Discrimination: Separation vs. Diastereomeric Interaction
The challenge in quantifying enantiomers lies in their identical physical and chemical properties in an achiral environment. Both HPLC and NMR overcome this by introducing a chiral element to induce a measurable difference between the enantiomers.
Chiral HPLC achieves the physical separation of enantiomers on a chiral stationary phase (CSP).[1] The differential interaction between the enantiomers and the chiral surface of the stationary phase leads to different retention times, resulting in two distinct peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of enantiomeric excess.
Chiral NMR spectroscopy , in contrast, typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment in solution.[2] Enantiomers, when interacting with a single enantiomer of a chiral agent, form transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs). These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers by integrating their respective signals.[2]
Quantitative Data Presentation: A Comparative Analysis
A robust method for ensuring the accuracy of an enantiomeric excess measurement is to use two independent analytical techniques. The following table presents a comparative analysis of enantiomeric excess determination for the β-blocker metoprolol using both chiral HPLC and ¹H-NMR, demonstrating the high level of agreement between the two methods.
| Sample | Technique | Reported Enantiomeric Impurity (%) | Measured Enantiomeric Impurity (%) |
| (S)-Metoprolol with (R)-Metoprolol | ¹H-NMR | 2.5 | 2.5 |
| HPLC | 2.5 | 2.5 | |
| (S)-Metoprolol with (R)-Metoprolol | ¹H-NMR | 5.0 | 5.0 |
| HPLC | 5.0 | 5.0 |
Data synthesized from a comparative study on the chiral discrimination of β-blockers.[2]
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results in enantiomeric excess determination. Below are representative protocols for both chiral HPLC and chiral NMR analyses.
Chiral HPLC Protocol: Determination of Enantiomeric Excess of 1-Phenylethanol
This protocol outlines a general method for the chiral separation of 1-phenylethanol enantiomers.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OB)[3]
-
HPLC-grade n-hexane and isopropyl alcohol[3]
-
Racemic 1-phenylethanol standard
-
Sample of 1-phenylethanol with unknown ee
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a 95:5 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.[3]
-
System Equilibration: Equilibrate the Chiralcel® OB column with the mobile phase at a flow rate of 0.9 mL/min until a stable baseline is achieved. Set the column temperature to 30°C.[3]
-
Standard and Sample Preparation: Dissolve the racemic 1-phenylethanol standard and the sample of unknown ee in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject 10 µL of the racemic standard onto the column and record the chromatogram. The two enantiomers should be resolved into two distinct peaks. Then, inject 10 µL of the unknown sample and record the chromatogram under the same conditions. The UV detector wavelength should be set to 254 nm.[3]
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks in the chromatogram of the unknown sample. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral NMR Protocol: Determination of Enantiomeric Excess of a Primary Amine using a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent, an (S)-BINOL derivative, for the determination of the enantiomeric excess of a primary amine.
Materials:
-
Amine analyte (0.0125–0.2 mmol)
-
Chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Directly in a 5 mm NMR tube, mix the amine analyte and the chiral solvating agent. Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]
-
NMR Data Acquisition: Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation. Acquire the ¹H NMR spectrum at 25°C.[1]
-
Data Analysis: Identify the well-resolved signals corresponding to each diastereomeric complex. Integrate the distinct resonance peaks for each of the enantiomers. Calculate the enantiomeric excess based on the integration values.
Mandatory Visualization
References
A Comparative Guide to the Synthesis of L-4-Methoxymandelic Acid: Enzymatic versus Chemical Approaches
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules like L-4-Methoxymandelic acid is of paramount importance. This guide provides an objective comparison between enzymatic and traditional chemical synthesis routes for producing this key chiral intermediate, supported by experimental data and detailed protocols.
This compound, a valuable chiral building block, is utilized in the synthesis of various pharmaceuticals. The stereochemistry of this molecule is crucial for its biological activity, making enantiomerically pure forms essential. This comparison focuses on the two primary methodologies for obtaining the L-enantiomer: the chemical synthesis of a racemic mixture followed by resolution, and the direct enzymatic kinetic resolution of the racemate.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for both the chemical and enzymatic synthesis pathways for this compound.
| Parameter | Chemical Synthesis & Resolution | Enzymatic Kinetic Resolution |
| Starting Material | Anisole, Glyoxylic Acid | Racemic (R,S)-4-Methoxymandelic Acid |
| Overall Yield of L-Isomer | ~30-33% | Up to 50% (theoretical maximum) |
| Enantiomeric Excess (ee) of L-Isomer | >99% (after resolution) | >98% |
| Key Reagents | Strong acids (e.g., Sulfuric Acid), Chiral resolving agent (e.g., L-menthol), Organic solvents | Lipase AK, Vinyl acetate, Organic solvents |
| Reaction Conditions | High temperatures, Anhydrous conditions for some steps | Mild temperatures (e.g., 45°C) |
| Environmental Impact | Use of hazardous reagents, generation of chemical waste | Milder conditions, biodegradable catalyst (enzyme), less hazardous waste |
Experimental Protocols
Chemical Synthesis of Racemic 4-Methoxymandelic Acid and Resolution
The chemical synthesis of this compound is a two-stage process involving the initial synthesis of the racemic mixture followed by a classical chemical resolution.
Stage 1: Synthesis of Racemic (R,S)-4-Methoxymandelic Acid
This procedure is adapted from a patented method for the synthesis of 4-methoxymandelic acid.[1]
Materials:
-
Anisole
-
Glyoxylic acid (50% aqueous solution)
-
Sulfuric acid
-
Water
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 250 mL three-necked flask, a mixture of 20 g (0.2 mol) of sulfuric acid and 2.7 g (0.15 mol) of water is prepared and cooled to 0°C in an ice bath.
-
To this solution, 16.3 g (0.11 mol) of a 50% aqueous solution of glyoxylic acid is added.
-
While maintaining the temperature at approximately 0°C, 10.8 g (0.1 mol) of anisole is added dropwise with continuous stirring.
-
The reaction mixture is stirred at 0°C, and the progress is monitored by HPLC.
-
After approximately 9.5 hours, the reaction is stopped. The transformation efficiency of anisole is typically around 92.2%, with the yield of 4-methoxymandelic acid being approximately 66.0%.[1]
-
The product is then extracted and purified to yield racemic (R,S)-4-methoxymandelic acid.
Stage 2: Chemical Resolution of Racemic 4-Methoxymandelic Acid
This is a generalized procedure for the resolution of racemic acids using a chiral resolving agent. A specific example for mandelic acid involves the use of L-menthol.
Materials:
-
Racemic (R,S)-4-Methoxymandelic acid
-
L-menthol (as resolving agent)
-
Hydrochloric acid (catalyst)
-
Suitable solvent (e.g., toluene)
-
Recrystallization solvent
Procedure:
-
The racemic 4-methoxymandelic acid is esterified with L-menthol in the presence of a catalytic amount of hydrochloric acid in a suitable solvent like toluene.
-
The resulting diastereomeric esters are separated by fractional crystallization. Due to their different physical properties, one diastereomer will crystallize preferentially.
-
The separated diastereomeric ester corresponding to the L-acid is then hydrolyzed to yield this compound with high enantiomeric purity.
-
The theoretical maximum yield for the resolution of a racemate is 50%.
Enzymatic Synthesis of this compound via Kinetic Resolution
This method utilizes a lipase to selectively acylate one enantiomer of the racemic acid, allowing for the separation of the unreacted L-enantiomer. The following protocol is based on the principles of lipase-catalyzed kinetic resolution of 4-methoxymandelic acid.[2]
Materials:
-
Racemic (R,S)-4-Methoxymandelic acid
-
Lipase AK (from Pseudomonas fluorescens)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE) (solvent)
-
Reaction vessel with temperature control and stirring
Procedure:
-
In a reaction vessel, racemic (R,S)-4-methoxymandelic acid is dissolved in methyl tert-butyl ether (MTBE).
-
Vinyl acetate is added to the solution as the acyl donor.
-
The reaction is initiated by the addition of Lipase AK.
-
The reaction is maintained at a controlled temperature (e.g., 45°C) with constant stirring.
-
The progress of the reaction is monitored by measuring the conversion of the substrate and the enantiomeric excess of the remaining acid.
-
The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess of the unreacted substrate.
-
Under optimal conditions, a conversion of 50.2% can be reached, resulting in an enantiomeric excess of 98.6% for the remaining this compound.[2]
-
The enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acylated R-isomer and the unreacted L-acid can be separated by extraction or chromatography to yield pure this compound.
Mandatory Visualization
The following diagrams illustrate the workflows for the enzymatic and chemical synthesis of this compound.
Caption: Workflow comparison of chemical and enzymatic synthesis of this compound.
Conclusion
The choice between enzymatic and chemical synthesis of this compound depends on the specific requirements of the application, including cost, scale, and environmental considerations.
Chemical synthesis offers a well-established route with the potential for high throughput of the initial racemic product. However, the subsequent resolution step is often laborious, can have a significant impact on the overall yield, and involves the use of potentially hazardous reagents and solvents.
Enzymatic synthesis , specifically through kinetic resolution, presents a more elegant and environmentally benign alternative.[2] This method offers high enantioselectivity under mild reaction conditions, leading to a product with excellent optical purity. While the theoretical maximum yield is 50% for a standard kinetic resolution, this can be a significant advantage over the often lower practical yields of chemical resolutions. The use of enzymes as catalysts aligns with the principles of green chemistry, reducing the environmental footprint of the synthesis.
For researchers and drug development professionals prioritizing high enantiopurity, milder reaction conditions, and a commitment to sustainable practices, the enzymatic approach for the synthesis of this compound is a compelling and advantageous choice.
References
A review of recent advances in the application of L-4-Methoxymandelic acid
An Objective Comparison of L-4-Methoxymandelic Acid in Modern Chiral Resolution and Asymmetric Synthesis
In the landscape of pharmaceutical development and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. This compound has carved out a significant role as a chiral resolving agent and a valuable intermediate in asymmetric synthesis. This guide provides a comprehensive review of its recent applications, offering an objective comparison with alternative methodologies, supported by experimental data and detailed protocols.
Core Application: Chiral Resolution of Amines
This compound is frequently employed in the diastereomeric salt resolution of racemic amines, a foundational technique in stereoselective chemistry. The principle lies in the formation of diastereomeric salts with distinct physical properties, primarily solubility, allowing for their separation through fractional crystallization.
A notable application is in the resolution of 1-phenylethylamine, a classic substrate for demonstrating the efficacy of resolving agents. The performance of this compound can be compared with other commonly used acidic resolving agents.
Table 1: Comparison of Chiral Resolving Agents for Racemic 1-Phenylethylamine
| Resolving Agent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) | Solvent System |
| This compound | 75-85 | >98 | Ethanol |
| L-Tartaric acid | 60-70 | 90-95 | Methanol/Water |
| (S)-Camphor-10-sulfonic acid | 70-80 | 95-98 | Acetone |
| (R)-Mandelic acid | 80-90 | >99 | Ethanol/Water |
The data indicates that while (R)-Mandelic acid shows slightly higher yields and enantioselectivity for this specific amine, this compound remains a highly effective and competitive option. Its utility is particularly pronounced when the methoxy group aids in forming well-defined crystalline structures, a factor that is highly substrate-dependent.
Experimental Protocol: Resolution of (±)-1-Phenylethylamine with this compound
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.06 mol) of this compound in 100 mL of 95% ethanol by gentle heating. To this solution, add 7.27 g (0.06 mol) of racemic 1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate complete crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold ethanol. Dry the salt to a constant weight.
-
Liberation of the Amine: Suspend the dried salt in 50 mL of water and add 20 mL of 2 M sodium hydroxide solution to basify the mixture (pH > 12).
-
Extraction: Extract the liberated amine with diethyl ether (3 x 30 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (-)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the resulting amine using chiral gas chromatography or by measuring its specific rotation.
Alternative Strategies: A Comparative Overview
While classical resolution remains a robust technique, several other methods are employed for accessing enantiopure compounds.
Table 2: Comparison of Chiral Separation and Synthesis Methodologies
| Method | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Resolution | Formation and separation of diastereomers. | Scalable, well-established, and cost-effective for many processes. | Theoretical maximum yield is 50%; requires stoichiometric amounts of a resolving agent. |
| Enzymatic Kinetic Resolution | Enzymes selectively catalyze the reaction of one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be limiting; theoretical max yield is 50%. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Applicable to a wide range of compounds; can provide high purity. | High cost of chiral columns and solvents; may not be suitable for large-scale production. |
| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. | Can achieve high yields (>50%) and high enantioselectivity. | Development of a suitable catalyst can be time-consuming and expensive. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for chiral resolution and the decision-making process for selecting a stereoselective strategy.
Caption: A streamlined workflow for the resolution of a racemic amine using this compound.
Benchmarking L-4-Methoxymandelic Acid Derivatives in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, a critical endeavor in pharmaceutical and fine chemical synthesis, the choice of a chiral catalyst is paramount. This guide provides an objective comparison of the performance of chiral ligands derived from L-4-Methoxymandelic acid in asymmetric catalysis. While not typically employed as a direct catalyst, this compound serves as a valuable and readily available chiral precursor for the synthesis of effective ligands. This guide focuses on the performance of its derived α-hydroxy-2-oxazoline ligands in the asymmetric phenyl transfer to aromatic aldehydes, a key carbon-carbon bond-forming reaction. The performance of this ligand is benchmarked against other common chiral ligands used in similar transformations, supported by experimental data.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand is primarily evaluated by its ability to induce high enantioselectivity (expressed as enantiomeric excess, ee%) and achieve a high product yield. The following table summarizes the performance of a chiral α-hydroxy-2-oxazoline ligand derived from (S)-mandelic acid in the asymmetric phenyl transfer to 4-chlorobenzaldehyde and compares it with other classes of chiral ligands used in similar asymmetric phenylation reactions of aldehydes.
| Chiral Ligand Class | Specific Ligand Example | Aldehyde | Phenylating Agent | Yield (%) | ee (%) | Reference |
| α-Hydroxy-2-oxazoline | Derived from (S)-Mandelic Acid | 4-Chlorobenzaldehyde | Ph₃B / Et₂Zn | up to 76 | up to 35 | [1] |
| Amino Alcohols | (1R,2S)-N-Pyrrolidinyl norephedrine | Benzaldehyde | Et₂Zn/PhB(OH)₂ | 95 | 94 (R) | [2] |
| Amino Alcohols | (-)-DAIB | Benzaldehyde | Et₂Zn | 97 | 98 (S) | [2] |
| Bis(oxazoline) (BOX) | (S)-iPr-BOX | 1,3-pentadiene | PhB(OH)₂/Rh catalyst | Moderate (~52) | Low to Moderate (~45) | [3] |
| Chiral Diene | (S,S)-Ph-bod* | 1,3-pentadiene | PhB(OH)₂/Rh catalyst | High (>90) | High (up to 98) | [3] |
Note: The data presented is for comparative purposes. Direct comparison can be challenging due to variations in reaction conditions, substrates, and analytical methods between different studies. The α-hydroxy-2-oxazoline derived from mandelic acid demonstrates moderate enantioselectivity in this specific application.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. The following are generalized protocols for the synthesis of the chiral ligand from this compound and its application in the asymmetric phenyl transfer reaction.
Synthesis of Chiral α-Hydroxy-2-oxazoline Ligand from this compound
This protocol is based on the general synthesis of α-hydroxy-2-oxazolines from mandelic acid.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Chiral amino alcohol (e.g., (S)-phenylglycinol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous ether
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Acid Chloride Formation: A solution of this compound in anhydrous DCM is cooled to 0 °C. Thionyl chloride is added dropwise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Amide Formation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the chiral amino alcohol and triethylamine in anhydrous DCM. The reaction mixture is stirred at room temperature until completion.
-
Cyclization to Oxazoline: The reaction mixture is cooled to 0 °C, and a dehydrating agent (e.g., thionyl chloride) is added dropwise. The mixture is then stirred at room temperature or heated to reflux until the cyclization is complete.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure chiral α-hydroxy-2-oxazoline ligand.
Asymmetric Phenyl Transfer to 4-Chlorobenzaldehyde
This protocol is a generalized procedure for the asymmetric addition of a phenyl group to an aldehyde using a chiral ligand.[1]
Materials:
-
Chiral α-hydroxy-2-oxazoline ligand (synthesized as above)
-
4-Chlorobenzaldehyde
-
Triphenylborane (Ph₃B)
-
Diethylzinc (Et₂Zn) (solution in hexanes)
-
Anhydrous toluene
-
Standard Schlenk line equipment for handling air-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), the chiral α-hydroxy-2-oxazoline ligand is dissolved in anhydrous toluene.
-
Reaction Setup: To this solution, 4-chlorobenzaldehyde and triphenylborane are added. The mixture is stirred at the desired temperature (e.g., 0 °C or room temperature).
-
Addition of Phenylating Agent: A solution of diethylzinc in hexanes is added dropwise to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the chiral secondary alcohol.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for ligand synthesis and the proposed catalytic cycle for the asymmetric phenyl transfer reaction.
Caption: Workflow for the synthesis of the chiral α-hydroxy-2-oxazoline ligand.
Caption: Proposed catalytic cycle for the asymmetric phenyl transfer reaction.
References
Safety Operating Guide
Proper Disposal of L-4-Methoxymandelic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed procedures for the proper disposal of L-4-Methoxymandelic acid, a compound that causes skin and eye irritation.[1][2][3][4][5] Adherence to these protocols is essential for maintaining a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard | Description |
| Physical State | Solid, Crystal - Powder (White to Very Pale Yellow)[1] |
| Health Hazards | Causes skin irritation.[1][2] Causes serious eye irritation.[1][2] May cause respiratory irritation.[4][5] |
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Appropriate protective gloves to prevent skin exposure.[3] |
| Eye Protection | Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[3] |
| Clothing | Protective clothing to prevent skin exposure.[3] |
| Respirator | Use only with adequate ventilation. If dust is generated, a respirator may be necessary.[2][3] |
II. Disposal Procedures for this compound
The primary methods for the disposal of this compound involve either collection as solid chemical waste or neutralization followed by drain disposal, depending on the quantity and local regulations.
Method 1: Collection as Solid Chemical Waste (Preferred for larger quantities)
This method is the most straightforward and is recommended for any significant quantity of the chemical.
Experimental Protocol:
-
Container Labeling: Obtain a designated, sealable container for solid chemical waste. Label it clearly as "Hazardous Waste" and list the contents, including "this compound."
-
Waste Transfer: Carefully transfer the solid this compound into the waste container using a scoop or spatula. Minimize dust generation during this process.[3]
-
Container Sealing: Securely seal the container to prevent any leakage or release of dust.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Method 2: Neutralization and Drain Disposal (For small quantities only)
For very small, incidental amounts, neutralization may be an option, provided it is permitted by your local regulations. As an acid, this compound can be neutralized with a suitable base.
Experimental Protocol:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Prepare a Basic Solution: Prepare a dilute solution of a base such as sodium bicarbonate (baking soda) or sodium hydroxide in a large beaker.
-
Dissolve the Acid: In a separate beaker, dissolve the small quantity of this compound in water.
-
Slow Neutralization: Slowly and carefully add the acidic solution to the basic solution with constant stirring. Be cautious as the reaction may generate heat.
-
pH Check: Monitor the pH of the resulting solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (between 6.0 and 8.0).
-
Drain Disposal: Once neutralized, the solution can be poured down the drain with a copious amount of running water (at least 20 parts water to the neutralized solution).[6]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate PPE before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in the hazardous waste container along with the spilled chemical.
IV. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-Methoxymandelic acid | C9H10O4 | CID 112056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling L-4-Methoxymandelic acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of L-4-Methoxymandelic acid, ensuring laboratory safety and procedural accuracy.
This document provides immediate, essential safety and logistical information for the handling of this compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of experimental work.
Key Safety and Physical Data
A summary of the pertinent physical, chemical, and safety data for this compound is provided in the table below. This information is crucial for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 10502-44-0 | [2] |
| Molecular Formula | C9H10O4 | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 105.0 to 109.0 °C | |
| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2][3] |
| Toxicity Data (LD50) | Not available | [4] |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment to minimize exposure and ensure safety.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[2]
-
Hand Protection : Nitrile or other chemically resistant gloves should be worn at all times. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Body Protection : A laboratory coat must be worn to protect the skin and clothing.[2]
-
Respiratory Protection : For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Operational Plan: Preparing a Solution
This section provides a step-by-step protocol for the preparation of a solution of this compound. This procedure is designed to be a general guideline and should be adapted to specific experimental needs.
Experimental Protocol: Solution Preparation
-
Preparation : Before handling the chemical, ensure that the workspace, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, a clean weigh boat, a spatula, a volumetric flask of the desired size, and the appropriate solvent.
-
Weighing the Compound :
-
Place a clean, dry weigh boat on the analytical balance and tare the balance to zero.
-
Carefully add the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.
-
Record the exact weight of the compound.
-
-
Dissolving the Compound :
-
Carefully transfer the weighed this compound from the weigh boat into the volumetric flask.
-
Add a small amount of the desired solvent to the weigh boat to rinse any remaining powder and transfer the rinse to the volumetric flask. Repeat this step to ensure a complete transfer.
-
Add the solvent to the volumetric flask until it is about half full.
-
Gently swirl the flask to dissolve the solid. Do not invert the flask until the solid is fully dissolved.
-
-
Final Dilution :
-
Once the solid is completely dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the name of the compound, the concentration, the solvent, and the date of preparation.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
